trans-6-Tetradecene

Catalog No.
S13183391
CAS No.
41446-64-4
M.F
C14H28
M. Wt
196.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-6-Tetradecene

CAS Number

41446-64-4

Product Name

trans-6-Tetradecene

IUPAC Name

(E)-tetradec-6-ene

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10,12,14H2,1-2H3/b13-11+

InChI Key

BIODCQQZTGWGNH-ACCUITESSA-N

Canonical SMILES

CCCCCCCC=CCCCCC

Isomeric SMILES

CCCCCCC/C=C/CCCCC

vapor pressure and thermodynamic data trans-6-Tetradecene

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic Property Data

The following tables summarize the physicochemical data for trans-6-Tetradecene (also known as (E)-6-Tetradecene, CAS #41446-64-4) and, for comparison, its isomer 1-Tetradecene (CAS #1120-36-1).

Table 1: Fundamental Properties of Tetradecene Isomers

Property Value for this compound Value for 1-Tetradecene Unit Source
Molecular Formula C₁₄H₂₈ C₁₄H₂₈ - [1] [2]
Molecular Weight 196.3721 196.3721 g/mol [1] [2]
Boiling Point (Tboil) 523.88 (Calculated) 524.2 (Experimental) K [3] [2]
Melting Point (Tfus) 242.46 (Calculated) 260.23 (Experimental) K [3] [2]
Critical Temperature (Tc) 689.82 689.00 K [3] [4]
Critical Pressure (Pc) 1587.28 1560.00 kPa [3] [4]
Critical Volume (Vc) 0.799 0.800 m³/kmol [3] [4]
Enthalpy of Vaporization (ΔvapH°) 46.72 (Calculated) 70.20 (Experimental) kJ/mol [3] [2]
Enthalpy of Formation (Δfgas) -215.07 (Calculated) -206.70 kJ/mol [3] [4]

Table 2: Temperature-Dependent Heat Capacity (Cp, gas) for this compound This data is calculated using the Joback method [3].

Temperature (K) Heat Capacity (J/mol·K)
523.88 488.90
551.54 506.77
579.19 523.90
606.85 540.31
634.51 556.03
662.16 571.08
689.82 585.50

Vapor Pressure Estimation and Experimental Protocols

While direct vapor pressure measurements for this compound are not found, you can estimate it using provided correlations or apply standardized testing methods.

Computational Estimation

For This compound, a correlation is available to estimate vapor pressure (Pvap) between 396.02 K and 553.88 K using the equation ln(Pvp) = A + B/(T + C), where Pvap is in kPa and T is in Kelvin [5]:

  • A = 15.1593
  • B = -4601.82
  • C = -86.586

For 1-Tetradecene, the Antoine Equation parameters are available for a temperature range of 431.61 K to 524.90 K [2]:

  • log₁₀(P) = A - B / (T + C) (P in bar, T in K)
  • A = 4.14495
  • B = 1745.001
  • C = -102.675

The chemicals Python library documented in the search results provides functions for these calculations, including Antoine() and Wagner() equations [6].

Standardized Experimental Measurement

The ASTM D323 "Reid Method" is the standard test for determining the vapor pressure of petroleum products like gasoline and volatile crude oils [7] [8]. This would be a relevant protocol if this compound is a component in such mixtures.

Principle: The sample is placed in a Reid vapor pressure bomb with a 1:4 air-to-liquid volume ratio. The bomb is immersed in a constant temperature bath at 37.8 °C (100 °F) and shaken until gas-liquid equilibrium is reached. The measured pressure is reported as the Reid Vapor Pressure (RVP) [8] [9].

Apparatus: Automated vapor pressure testers are available that perform this method, controlling the bath temperature with high precision (±0.1 °C) and managing the testing process via computer software [9].

The relationships between the different approaches to obtaining vapor pressure data are summarized in the workflow below.

VaporPressureFlow Start Need Vapor Pressure Data Exp Experimental Measurement Start->Exp Comp Computational Estimation Start->Comp ASTM ASTM D323 Standard (Reid Method) Exp->ASTM Eq Vapor Pressure Equations Comp->Eq Apparatus Automated Tester 37.8°C ± 0.1°C ASTM->Apparatus Output1 Reid Vapor Pressure (RVP) Apparatus->Output1 Antoine Antoine Equation (for 1-Tetradecene) Eq->Antoine Corr Correlation Function (for this compound) Eq->Corr Output2 Estimated Psat (Pa) Antoine->Output2 Corr->Output2

Important Notes on Data Usage

  • Data Sources and Reliability: Most properties for This compound are calculated (e.g., using the Joback method) rather than experimentally measured [3]. The data for 1-Tetradecene is often sourced from experimental measurements, making it more reliable for that specific isomer [2].
  • Isomer Variation: The data shows that even isomers with the same molecular formula can have significantly different properties, such as melting point and enthalpy of vaporization. Always use data specific to the compound of interest.
  • Vapor Pressure Context: The Reid Vapor Pressure (RVP) from ASTM D323 is not the same as the true thermodynamic vapor pressure. It is a specific, standardized measurement that includes the presence of air and water vapor in a fixed ratio [8].

References

isomerization of cis-cyclooctene to trans-cyclooctene

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Principle and Quantitative Data

The isomerization is a photochemically-driven process that shifts the equilibrium toward the strained trans-isomer by selectively removing it from the reaction mixture.

Reaction Mechanism and Key Quantitative Data

The following table summarizes the core reaction and its characteristics.

Aspect Description
Overall Reaction (Z)-cyclooctene (cis) ⇌ (E)-cyclooctene (trans) [1] [2]
Key Driving Mechanism Selective complexation of the trans-isomer with silver ions (Ag⁺) on solid support (AgNO₃/SiO₂), shifting equilibrium [3] [4]
Photoisomerization Type Sensitized photoisomerization [5]
Typical Sensitizer Methyl benzoate [3] [5]
Primary Wavelength 254 nm (UV-C) [3] [4]

The stability and reactivity of the isomers are rooted in their ring strain, which is quantitatively compared below.

Property cis-Cyclooctene trans-Cyclooctene
Ring Strain Energy 7.4 kcal/mol [2] 16.7 kcal/mol [2]
Stability More stable; preferred form [6] [2] Less stable; strained [6] [2]
Conformation Chair-like [1] Crown or half-chair [2]
Key Reactivity Standard for an alkene Highly reactive dienophile due to strain [7] [2]

Experimental Protocols in Flow Chemistry

Batch photoisomerization has limitations in yield and reaction time [3]. Flow chemistry offers significant intensification, and the search results detail two effective setups.

Simplified Low-Cost Flow Reactor

This setup is designed for accessibility using readily available components [4].

  • Reactor Core: A quartz glass tube (790 mm long, 16 mm diameter) with a total volume of 165 mL.
  • UV Source: Two 55 W low-pressure mercury lamps (primary output 254 nm) placed alongside the tube.
  • Cost: Estimated to be below €300 to construct [4].
  • Procedure: The solution of cis-cyclooctene and sensitizer is pumped upward through the irradiated quartz tube and then directly through a column packed with AgNO₃/SiO₂ to capture the trans-isomer [4].
Micro-Flow Fixed-Bed Reactor for Integration

This system emphasizes process integration and intensification for a continuous reaction-separation workflow [3].

  • Photoreactor: A fluorinated ethylene propylene (FEP) capillary tube (ID 0.02″, length 5 m) wound around a cylindrical UV lamp.
  • Pump: HPLC pump.
  • Adsorption Column: A fixed-bed micro-reactor (stainless steel, ID 4.5 mm) packed with AgNO₃/SiO₂ powder, placed directly after the photoreactor.
  • Operation Modes: Can be run in a single-pass or, more effectively, in a closed-loop recycling mode where the effluent from the adsorption column (enriched in cis-isomer) is recycled back to the feed vessel, driving the conversion near completion [3].

The workflow of the integrated micro-flow system can be visualized as follows:

workflow Start Start: cis-Cyclooctene + Sensitizer Pump HPLC Pump Start->Pump PhotoReactor FEP Capillary Photoreactor (UV 254 nm) Pump->PhotoReactor AdsorptionColumn Packed-Bed Adsorption Column (AgNO₃/SiO₂) PhotoReactor->AdsorptionColumn Decision Recycling Mode? AdsorptionColumn->Decision Product Product: trans-Cyclooctene (Complexed on Column) Decision->Product No Recycle Recycle cis-isomer rich flow Decision->Recycle Yes Recycle->Pump

Integrated micro-flow process for isomerization and separation.

Post-Isomerization Processing

After adsorption, the pure trans-cyclooctene must be recovered from the silver nitrate column.

  • Elution: The column is typically treated with an eluent that decomplexes the TCO. Common eluents include aqueous or methanolic ammonia or NaCl in aqueous solution [3] [5].
  • Handling and Storage: Due to its high reactivity and strain, free trans-cyclooctene can be unstable. A robust strategy is to store the stable TCO·AgNO₃ complex and liberate the free TCO in situ immediately before use in subsequent reactions [5].

Applications in Drug Development

The primary application of trans-cyclooctene lies in bioorthogonal chemistry, particularly in pretargeted strategies for nuclear imaging and therapy [3] [7].

  • The Problem: Radiolabeled antibodies used for imaging and therapy have long biological half-lives, leading to high background radiation exposure for patients [3].
  • The Pretargeting Solution:
    • A vector (e.g., an antibody) targeting a tumor-associated antigen is conjugated with a TCO derivative and administered first.
    • After the vector has accumulated at the tumor site and cleared from the bloodstream, a small molecule radiolabeled with a short-lived isotope (e.g., Fluorine-18, half-life ~110 min) and bearing a tetrazine group is injected.
    • An extremely fast Inverse Electron-Demand Diels-Alder (IEDDA) reaction occurs between the TCO (dienophile) and tetrazine (diene) on the tumor, localizing the radionuclide precisely [3] [7].
  • Kinetics: This IEDDA reaction is exceptionally fast, with second-order rate constants reaching up to 3.3 × 10⁶ M⁻¹s⁻¹, making it suitable for use at the low concentrations found in vivo [7] [4].

Key Considerations for Protocol Implementation

  • Choice of TCO Derivative: Different TCO derivatives offer a trade-off between reactivity and stability. For instance, the "major" isomer of TCO-5-OH provides a good balance and is commonly used, while s-TCO is more reactive but less stable [4].
  • Optimizing the Equilibrium: The photoisomerization itself reaches an equilibrium favoring the cis-isomer. The yield is therefore entirely dependent on the efficiency of the trans-isomer removal via the AgNO₃/SiO₂ column [3] [4].
  • Safety: Standard safety protocols for working with UV light and silver salts must be followed.

References

Comprehensive Application Notes and Protocols for Tetrazine-Trans-Cyclooctene Ligation in Bioconjugation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrazine-Trans-Cyclooctene Ligation

Tetrazine-trans-cyclooctene (Tz-TCO) ligation represents a breakthrough in bioorthogonal chemistry that has revolutionized biomolecular conjugation strategies. This reaction employs an inverse electron demand Diels-Alder (IEDDA) mechanism between 1,2,4,5-tetrazines and trans-cyclooctenes, creating one of the fastest bioorthogonal reactions known to date [1]. The exceptional kinetics of this conjugation method, with second-order rate constants reaching ~10⁴ M⁻¹·s⁻¹ at physiological conditions [2] and up to 3.3×10⁶ M⁻¹·s⁻¹ with optimized dienophiles [3], enables efficient labeling within seconds to minutes at low micromolar concentrations.

This ligation strategy has gained significant traction in drug development and bioconjugation due to its exceptional attributes: it proceeds without catalysts, exhibits remarkable bioorthogonality, and achieves quantitative yields under biological conditions [2] [4]. Unlike traditional cysteine-based conjugation methods, Tz-TCO ligation avoids the need to manipulate native cysteine residues, preserving protein structural integrity and function [2]. These advantages have been leveraged across diverse applications including pretargeted radioimaging [4] [5], development of homogeneous protein reagents [2], creation of antiviral nanobody conjugates [2], and site-specific attachment of spectroscopic probes both in vitro and in vivo [2].

Chemical Mechanism and Reaction Characteristics

The Tz-TCO ligation follows an inverse electron demand Diels-Alder mechanism where the electron-deficient tetrazine acts as the diene and the electron-rich trans-cyclooctene serves as the dienophile. This reaction proceeds through a bicyclic intermediate that spontaneously releases nitrogen gas, resulting in a stable 4,5-dihydropyridazine product. The exceptional reaction rate stems from the inherent ring strain of the trans-cyclooctene structure, which computational studies have shown can be further enhanced through structural modifications that force the eight-membered ring into a highly strained 'half-chair' conformation [3].

Table 1: Key Kinetic Parameters of Tetrazine-Trans-Cyclooctene Ligation

Parameter Value Experimental Conditions Reference
Second-order rate constant (standard TCO) ~10⁴ M⁻¹·s⁻¹ Room temperature, physiological pH [2]
Second-order rate constant (optimized dienophiles) Up to 3.3×10⁶ M⁻¹·s⁻¹ H₂O at 25°C [3]
Reaction completion time 5 minutes Room temperature, physiological pH [2]
Reaction completion time (fastest systems) 10-30 seconds Sub-millimolar concentrations [1]
Concentration efficiency Low micromolar concentrations Effective conjugation [4]

The exceptional kinetics of this reaction enable applications that were previously challenging with slower bioorthogonal chemistries. The rapid conjugation occurs under mild physiological conditions (room temperature, pH 7-8), making it compatible with sensitive biological molecules [2]. Recent advancements have focused on developing highly reactive dienophiles through computational design, with cyclopropane-fused trans-cyclooctenes demonstrating particularly remarkable rate enhancements [3]. The reaction between tetrazine and trans-cyclooctene is 3-6 orders of magnitude faster than other bioorthogonal cleavage reactions, highlighting its unique position in the bioconjugation toolbox [3].

Experimental Protocol for Genetic Encoding of Tetrazine Amino Acids

Materials and Reagents

Bacterial Strains

  • BL21(DE3) (Thermo Fisher, catalog number: EC0114): Standard protein expression strain with RF1 present, which may produce truncated proteins at TAG codons [2]
  • B95(DE3) ΔAΔfabR (Addgene, catalog number: 197655): Preferred BL21 derivative with RF1 knockout, minimizing truncated protein production [2]
  • DH10B (Thermo Fisher, catalog number: EC0113): Used for plasmid propagation and cloning, not for protein expression [2]

Plasmids

  • pAJE3-E7 (Addgene, catalog number: 214359): Machinery plasmid for Tet2-Et incorporation expressing Methanocaldococcus jannaschii (Mj)-TyrRS-(E7)-Tet2-Et aminoacyl tRNA synthetase and cognate amber codon suppressing tRNA [2]
  • pET28-sfGFP150 (Addgene, catalog number: 85493): Expression vector with TAG amber stop codon at site N150 for Tet2-Et incorporation [2]
  • pET28-sfGFPWT (Addgene, catalog number: 85492): Wild-type sfGFP control with C-terminal His₆ tag [2]

Media and Reagents

  • Auto-induction media (AIM) for reproducible, high-yielding Tet2-protein production [2]
  • Appropriate antibiotics: spectinomycin for pAJE3-E7, kanamycin for pET28 vectors [2]
  • Tet2-Et noncanonical amino acid [2]
  • TALON affinity resin for protein purification [2]
Step-by-Step Protocol

Day 1: Transformation and Starter Culture

  • Co-transform BL21(DE3) or B95(DE3) ΔAΔfabR cells with pAJE3-E7 and pET28-sfGFP150 plasmids [2]
  • Plate transformed cells on LB agar with appropriate antibiotics (spectinomycin and kanamycin)
  • Incubate overnight at 37°C

Day 2: Expression Culture Setup

  • Inoculate 5-10 mL of defined auto-induction media (AIM) or ZY-AIM with a single colony from Day 1 plate [2]
  • Add appropriate antibiotics and 1-2 mM Tet2-Et ncAA [2]
  • Incubate culture overnight at 37°C with shaking at 200-250 rpm

Day 3: Protein Expression Induction

  • Dilute the overnight culture 1:50-1:100 into fresh AIM media containing antibiotics and Tet2-Et ncAA [2]
  • Incubate at 37°C with shaking until OD₆₀₀ reaches 0.6-0.8 (approximately 3-4 hours)
  • Reduce temperature to 18-25°C and continue incubation for 16-20 hours for protein expression [2]

Day 4: Protein Purification and Analysis

  • Harvest cells by centrifugation at 4,000-5,000 × g for 20 minutes
  • Resuspend cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)
  • Lyse cells by sonication or chemical methods
  • Clarify lysate by centrifugation at 15,000 × g for 30 minutes
  • Purify protein using TALON affinity chromatography according to standard protocols [2]
  • Analyze protein purity and concentration by SDS-PAGE and A₂₈₀ measurement
Expected Results and Yield Optimization

Table 2: Characteristic Yields for sfGFP Variants Using Different Expression Conditions

Media Condition Cell Line sfGFP Variant Yield (mg/L per 500 μL TALON resin)
Defined-AIM BL21(DE3) WT 250
Defined-AIM BL21(DE3) sfGFP^Tet2-Et^ 230
Defined-AIM B95(DE3) ΔAΔfabR sfGFP^WT^ 210
Defined-AIM B95(DE3) ΔAΔfabR sfGFP^Tet2-Et^ 160
ZY-AIM BL21(DE3) sfGFP^WT^ 240
ZY-AIM BL21(DE3) sfGFP^Tet2-Et^ 230
ZY-AIM B95(DE3) ΔAΔfabR sfGFP^WT^ 170
ZY-AIM B95(DE3) ΔAΔfabR sfGFP^Tet2-Et^ 160

For optimal results with alternative proteins of interest, consider the following optimization strategies [2]:

  • Use C-terminal purification tags when working with BL21(DE3) to avoid co-purification of truncated proteins
  • For homo-multimeric proteins, additional purification steps may be needed to remove truncated forms incorporated as subunits
  • B95(DE3) ΔAΔfabR is generally preferred as it minimizes premature truncation byproducts
  • Test both defined AIM and ZY-AIM media to determine optimal yield conditions for your specific protein

Conjugation and Validation Protocols

Tetrazine-Trans-Cyclooctene Conjugation Procedure
  • Reaction Setup:

    • Prepare a solution of Tet2-encoded protein (e.g., sfGFP^Tet2-Et^) in physiological buffer (PBS, pH 7.4) at desired concentration [2]
    • Add strained trans-cyclooctene-PEG₅₀₀₀ (sTCO-PEG₅₀₀₀) or other TCO-conjugated molecule of interest in 1.1-2 molar excess [2]
    • Mix thoroughly and incubate at room temperature for 5-60 minutes [2]
  • Reaction Monitoring:

    • Monitor reaction completion by SDS-PAGE mobility shift assay [2]
    • Alternatively, monitor tetrazine fluorescence quenching if applicable [3]
    • Typical conjugation reactions reach completion within 5 minutes at room temperature [2]
  • Product Purification:

    • Remove excess TCO reagent using desalting chromatography or dialysis
    • Analyze conjugate purity by SDS-PAGE and characterize by mass spectrometry
Validation Methods

Mobility Shift Assay [2]

  • Prepare samples of unmodified protein, Tet2-encoded protein, and conjugation reaction mixture
  • Incubate Tet2-encoded protein sample with sTCO-PEG₅₀₀₀ reagent for 5 minutes at room temperature
  • Run all samples on SDS-PAGE under non-reducing conditions
  • Visualize gel with standard protein staining techniques
  • Successful encoding and conjugation demonstrated by clear mobility shift between unmodified protein and conjugated product

Kinetic Analysis by Stopped-Flow Spectrophotometry [1]

  • Prepare solutions of tetrazine-functionalized polymer and TCO reagent at desired concentrations
  • Use stopped-flow spectrophotometer to rapidly mix components and monitor reaction progress
  • Measure absorbance changes associated with tetrazine consumption or product formation
  • Calculate second-order rate constants from concentration-dependent kinetic data

Application Workflow Visualization

G Tetrazine-Trans-Cyclooctene Bioconjugation Workflow Start Start Project StrainSelect Select E. coli Strain (BL21(DE3) or B95(DE3) ΔAΔfabR) Start->StrainSelect PlasmidPrep Prepare Plasmid System (pAJE3-E7 + pET28-[GOI]TAG) StrainSelect->PlasmidPrep Transform Co-transform Plasmids into Selected Strain PlasmidPrep->Transform Culture Culture in Auto-induction Media with Tet2-Et ncAA Transform->Culture Express Protein Expression 16-20 hours at 18-25°C Culture->Express Purify Protein Purification TALON Affinity Chromatography Express->Purify Conjugate Conjugation with TCO Reagent 5 min, Room Temperature Purify->Conjugate Validate Validation (Mobility Shift, MS, Activity Assay) Conjugate->Validate End Conjugate Application Validate->End

Diagram 1: Complete workflow for protein conjugation using tetrazine-trans-cyclooctene ligation

Troubleshooting and Optimization Guidelines

Table 3: Troubleshooting Common Issues in Tetrazine-Trans-Cyclooctene Ligation

Problem Potential Causes Solutions
Low protein yield Incomplete TAG suppression, poor protein stability, inefficient purification Use B95(DE3) ΔAΔfabR strain, optimize expression temperature, test different media formulations [2]
Incomplete conjugation Low Tet2-Et encoding efficiency, TCO reagent degradation, suboptimal reaction conditions Verify encoding with mobility shift assay, prepare fresh TCO reagent, optimize molar ratio and reaction time [2]
Truncated protein species RF1-mediated termination at TAG codon in BL21(DE3) Switch to B95(DE3) ΔAΔfabR strain, use C-terminal purification tags, add purification steps [2]
Rapid tetrazine degradation Instability of tetrazine under storage or reaction conditions Prepare fresh tetrazine solutions, optimize storage conditions, consider stabilized tetrazine derivatives [1]
Poor TCO stability Isomerization to less reactive cis-cyclooctene Use strained TCO derivatives (sTCO), prepare reagents fresh, minimize exposure to light [2]

Applications in Drug Development and Biotechnology

The Tz-TCO ligation has enabled advanced applications across multiple domains of biotechnology and pharmaceutical development:

Radiopharmaceutical Development [4] [5]

  • Rapid construction of ¹⁸F-labeled probes for positron emission tomography (PET)
  • Pretargeted imaging strategies with improved target-to-background ratios
  • Microenvironment-responsive probes for diagnostic applications

Protein Therapeutics and Conjugates [2]

  • Site-specific antibody-drug conjugate (ADC) construction
  • Homogeneous protein conjugates for therapeutic applications
  • Antiviral nanobody conjugates with enhanced efficacy

Polymeric Materials and Nanoparticles [1]

  • Functionalized polypept(o)ides for drug delivery systems
  • Amphiphilic block copolypept(o)ides forming micelles and nanoparticles
  • Clearing agents for pretargeted nuclear imaging and therapy

Molecular and Cellular Probes [2]

  • Site-specific attachment of spectroscopic probes for in vitro and in vivo applications
  • Activity-based probes for enzyme monitoring
  • Cellular imaging reagents with rapid labeling kinetics

References

Comprehensive Application Notes and Protocols: F-18 Labeled Trans-Cyclooctene for PET Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO Bioorthogonal Chemistry

The development of efficient radiolabeling techniques for positron emission tomography (PET) imaging represents a critical area of research in nuclear medicine and molecular imaging. Among the various radionuclides available, fluorine-18 (F-18) has emerged as one of the most valuable isotopes for clinical PET applications due to its favorable nuclear properties, including near 100% positron efficiency, high specific radioactivity, and a half-life of approximately 110 minutes that is compatible with multi-step radiochemical synthesis and imaging protocols [1]. However, the short half-life of F-18 and the limited nucleophilicity of fluoride present significant challenges for incorporating this radionuclide into complex biological molecules, particularly peptides, proteins, and antibodies that represent promising targeting vectors for molecular imaging.

To address these challenges, bioorthogonal chemistry approaches have been developed that enable rapid, specific conjugation between F-18-labeled synthons and biologically relevant molecules under mild, physiologically compatible conditions. The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as a particularly powerful bioorthogonal platform for F-18 labeling applications [1] [2]. This reaction proceeds with exceptional kinetics at low micromolar concentrations without catalysis, making it ideally suited for radiolabeling applications where both the radionuclide and the biological targeting molecule are typically available in limited quantities and low concentrations [3]. The speed of this reaction is particularly crucial in the context of F-18 radiochemistry, where the 110-minute half-life creates significant time constraints for multi-step labeling procedures.

Representative F-18 Labeled TCO Probes and Their Characteristics

Over the past decade, several structural classes of TCO derivatives have been developed and optimized for F-18 labeling applications, each with distinct physicochemical and biological properties. These developments have focused on improving key parameters such as synthetic accessibility, reactivity toward tetrazines, metabolic stability, and pharmacokinetic properties. The following table summarizes the characteristics of representative F-18 labeled TCO probes described in the scientific literature:

Table 1: Comparison of Representative F-18 Labeled Trans-Cyclooctene Probes

TCO Type Representative Structure Key Features Reactivity (k₂, M⁻¹s⁻¹) Applications References
First-generation TCO 18F-1 Pioneer compound; fast kinetics but limited metabolic stability ~3,000 Proof-of-concept studies with RGD peptides and VEGF protein [3]
Strained TCO (sTCO) 18F-sTCO Enhanced strain for superior reactivity; ~100x faster than first-gen TCO Up to 2.86×10⁵ Peptide and protein labeling; improved tumor uptake kinetics [2]
Hydrophilic TCO 18F-labeled hydrophilic TCO Improved water solubility (log P=0.28); maintained high reactivity ~1.5×10⁵ Versatile labeling of small molecules, peptides, proteins, and diabodies [4] [5]
NOTA-Chelated TCO [18F]MICA-205 Aluminum fluoride chelation approach; enhanced metabolic stability N/A Pretargeted imaging in ovarian carcinoma models [6]

The evolution of TCO-based probes has addressed specific limitations observed in earlier generations. First-generation TCO probes, while revolutionary in their demonstration of rapid tetrazine ligation, often displayed suboptimal metabolic stability and undesirable pharmacokinetic properties characterized by high hepatobiliary clearance and significant liver uptake [3]. The development of conformationally strained TCO (sTCO) derivatives represented a significant advance, with approximately two orders of magnitude improvement in reactivity compared to conventional TCO dienophiles [2]. More recently, research efforts have focused on improving the hydrophilicity of TCO probes to enhance their pharmacokinetic profiles and reduce non-specific background uptake [4] [5].

Table 2: Performance Characteristics of Different TCO Probes in Biological Systems

TCO Type Radiochemical Yield Metabolic Stability Clearance Pathway Tumor-to-Background Ratio
First-generation TCO ~71% Limited; rapid degradation observed Primarily hepatobiliary Moderate
Strained TCO (sTCO) ~29% (isolated) Improved relative to first-generation Mixed hepatobiliary and renal High (increasing over time)
Hydrophilic TCO Up to 52% Excellent; maintained integrity in vivo Primarily renal Superior contrast
NOTA-Chelated TCO ~13% ~52% intact after 1 hour Mixed clearance Significant improvement in pretargeting

Experimental Protocols and Methodologies

General Protocol for F-18 Labeling of TCO Probes

The synthesis of F-18 labeled TCO derivatives typically follows a nucleophilic substitution approach using tosylate or other activated ester precursors. The following protocol has been adapted from multiple literature sources describing the preparation of various TCO probes [4] [2]:

  • Preparation of F-18 Fluoride: Produce no-carrier-added F-18 fluoride via the O-18(p,n)F-18 nuclear reaction by bombarding an isotopically enriched [O-18]water target with protons. Recover the F-18 fluoride activity using an anion exchange cartridge.

  • Drying Procedure: Elute the F-18 fluoride from the cartridge using a solution of K₂CO₃ (2.5-3.5 mg in 1.0 mL water) and Kryptofix 222 (10-15 mg in 1.0 mL MeCN). Evaporate the solvent at 100-120°C under argon flow with repeated acetonitrile additions to remove residual water.

  • Radiofluorination Reaction: Dissolve the TCO precursor (1-2 mg) in anhydrous DMSO (0.8-1.0 mL) and add to the dried F-18 fluoride. Heat the reaction mixture at 90-100°C for 10-15 minutes.

  • Purification: Dilute the reaction mixture with water and purify using semi-preparative reverse-phase HPLC. Commonly used columns include C18 columns with water/acetonitrile mobile phases containing 0.1% trifluoroacetic acid or other modifiers.

  • Formulation: After HPLC purification, reformulate the product in phosphate-buffered saline or other physiologically compatible buffer for biological applications. Pass the final product through a 0.22 μm sterile filter.

This general procedure typically provides F-18 labeled TCO probes with radiochemical yields ranging from 13% to 52% (non-decay corrected, depending on the specific TCO structure) and radiochemical purity exceeding 95% [6] [4] [2]. The specific activity of these probes is typically very high, often exceeding 500 mCi/μmol, which is essential for receptor-targeting applications where receptor saturation must be avoided [5].

Protocol for Constructing PET Probes via Tetrazine-TCO Ligation

The construction of F-18 labeled biological targeting agents via tetrazine-TCO ligation follows a straightforward procedure that can be adapted for various targeting molecules, including peptides, proteins, and antibodies [1] [5]:

  • Preparation of Tetrazine-Modified Targeting Molecule: Conjugate the targeting molecule (e.g., peptide, protein, or antibody) with a tetrazine derivative using appropriate bioconjugation chemistry. For cysteine-containing peptides and proteins, utilize maleimide-tetrazine conjugates for site-specific modification of free thiol groups. For amine-containing molecules, employ NHS-ester tetrazine derivatives.

  • Ligation Reaction: Combine the F-18 labeled TCO probe (typically 1-5 mCi) with the tetrazine-modified targeting molecule in an appropriate buffer (e.g., phosphate-buffered saline). The concentration of the tetrazine conjugate typically ranges from 6-100 μM, with only slight excess (2-4 equivalents) relative to the TCO probe.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 5-10 minutes. Monitor completion visually (by disappearance of the pink/red color characteristic of tetrazines) or analytically using radio-TLC or radio-HPLC.

  • Purification (if needed): For small molecule or peptide conjugates, purify the product using HPLC or solid-phase extraction. For protein or antibody conjugates, purify using size-exclusion chromatography or dialysis.

  • Quality Control: Assess radiochemical purity using analytical HPLC or TLC. Determine specific activity through UV and radioactivity measurements. Confirm identity using mass spectrometry (for non-radioactive analogs) or HPLC co-injection with authentic standards.

This ligation approach proceeds with remarkable efficiency, achieving yields of 75-95% within 5 minutes at low micromolar concentrations, making it particularly valuable for labeling sensitive biological molecules that might be damaged by harsh reaction conditions or available only in limited quantities [1].

Protocol for Pretargeted PET Imaging

Pretargeted imaging represents one of the most promising applications of TCO-Tz chemistry in nuclear medicine, particularly for antibody-based imaging where the slow pharmacokinetics of antibodies would normally be incompatible with the short half-life of F-18 [7] [6]. The following protocol outlines a typical pretargeted imaging approach:

  • Administration of Targeting Agent: First, administer the tetrazine-modified targeting antibody (typically 50-100 μg) to the subject via intravenous injection. Allow sufficient time for the antibody to distribute and accumulate at the target site (typically 24-48 hours for antibodies, shorter times for smaller targeting vectors).

  • Clearance Phase: Allow circulating antibody to clear from the bloodstream and non-target tissues. This step is crucial for achieving high target-to-background ratios.

  • Administration of F-18 TCO Probe: Inject the F-18 labeled TCO probe (100-200 μCi for small animal imaging) after the clearance phase.

  • In Vivo Ligation: The TCO probe rapidly reacts with the tetrazine-modified antibody pre-localized at the target site through the bioorthogonal IEDDA reaction.

  • Imaging: Perform PET imaging at appropriate time points after TCO injection (typically 1-4 hours) to allow for clearance of unreacted TCO probe.

This pretargeting approach has been successfully demonstrated in ovarian carcinoma models using a trastuzumab-tetrazine conjugate and an F-18 labeled TCO, showing significantly increased tumor uptake compared to non-targeted controls [7]. Similarly, studies in LS174T tumor-bearing mice pretreated with a tetrazine-modified anti-TAG-72 monoclonal antibody (CC49) showed tumor uptake of 0.67 ± 0.16% ID/g compared to only 0.16 ± 0.08% ID/g in mice pretreated with unmodified CC49 [6].

G cluster_0 Pretargeting Phase (24-48 hrs) cluster_1 TCO Administration & Imaging (1-4 hrs) Start Study Design Step1 Tetrazine-Biomolecule Conjugation Start->Step1 Step2 In Vivo Administration of Tz-Biomolecule Step1->Step2 Step3 Biodistribution & Target Binding Step2->Step3 Step4 Clearance of Unbound Conjugate Step3->Step4 Step5 Administer F-18 Labeled TCO Step4->Step5 Step6 Bioorthogonal Reaction (IEDDA) Step5->Step6 Step7 PET Imaging Step6->Step7 Step8 Image Analysis & Quantification Step7->Step8 End Data Interpretation Step8->End

Figure 1: Workflow for pretargeted PET imaging using bioorthogonal TCO-tetrazine chemistry. This approach separates the targeting and imaging phases, allowing optimal pharmacokinetics for each component.

Recent Advances and Specialized Applications

Hydrophilic TCO Derivatives

Recent developments in TCO chemistry have focused on improving the physicochemical properties of TCO probes to enhance their performance in biological systems. A significant advance in this area has been the creation of hydrophilic TCO derivatives with reduced lipophilicity compared to earlier generations [4] [5]. These hydrophilic TCO probes exhibit markedly improved pharmacokinetics with reduced liver uptake and enhanced renal clearance, leading to superior target-to-background ratios in imaging studies.

The development of these hydrophilic TCO derivatives has addressed a key limitation of earlier TCO probes, which often displayed excessive hepatobiliary clearance and high background signal in abdominal organs. The improved hydrophilic TCO derivative [18F]3 exhibits a log P value of 0.28, significantly lower than previous TCO probes (log P = 1.33-1.95), and can be prepared in radiochemical yields up to 52% through a single-step radiofluorination procedure [4]. This combination of favorable hydrophilicity and maintained high reactivity (k₂ = ~150,000 M⁻¹s⁻¹) makes these derivatives particularly valuable for imaging abdominal targets where liver background can obscure detection.

Metabolic Stability Considerations

Early TCO-based imaging probes faced challenges with in vivo stability, particularly when using di-2-pyridyl-s-tetrazine derivatives that produced Diels-Alder adducts susceptible to metabolic degradation [3]. Research efforts have subsequently focused on developing tetrazine derivatives that form more stable conjugates while maintaining sufficient reactivity for efficient labeling.

The introduction of CF3-substituted diphenyl-s-tetrazine derivatives represented a significant advance in addressing metabolic stability concerns [3]. These derivatives combine excellent reaction kinetics (k₂ = 1,000 ± 100 M⁻¹s⁻¹) with improved stability of the resulting Diels-Alder adducts in biological systems. When used to construct F-18 labeled RGD peptides for integrin αvβ3 imaging, these tetrazine derivatives produced conjugates with specific activities of 111 GBq/μmol and demonstrated favorable metabolic stability profiles in murine models [3].

Similarly, the development of novel TCO analogs with enhanced stability has been pursued. The NOTA-chelated TCO probe [18F]MICA-205 demonstrated significantly improved stability compared to previous TCO derivatives, with 51.9 ± 5.16% of the radiotracer remaining intact after 1 hour in vivo [6]. This improved stability profile contributed to successful pretargeted imaging experiments with clear visualization of tumor tissue.

Summary and Future Perspectives

The development of F-18 labeled trans-cyclooctene probes for bioorthogonal chemistry applications has revolutionized approaches to radiolabeling sensitive biological molecules for PET imaging. The exceptional kinetics of the TCO-tetrazine ligation, combined with its bioorthogonality and compatibility with aqueous environments, makes this approach uniquely suited for constructing molecular imaging agents under the demanding constraints of F-18 radiochemistry.

Current research continues to address limitations and expand applications of this technology. Ongoing efforts focus on further improving the pharmacokinetic properties of TCO probes, enhancing their metabolic stability, and developing more efficient synthetic approaches to make these reagents more accessible to the broader research community. The successful demonstration of pretargeted imaging approaches using TCO-Tz chemistry suggests particular promise for antibody-based imaging and therapeutics, where the mismatch between antibody pharmacokinetics and radionuclide half-lives has traditionally presented a significant challenge.

As these technologies continue to mature, we anticipate increased translation of TCO-based PET imaging approaches to clinical applications, particularly in oncology where targeted imaging agents can provide valuable information for diagnosis, treatment selection, and therapeutic monitoring. The versatility of the TCO-tetrazine platform also suggests potential applications beyond imaging, including targeted radionuclide therapy and theranostic approaches that combine diagnostic and therapeutic capabilities.

References

Comprehensive Application Notes and Protocols: Kinetics of Hydroformylation of 7-Tetradecene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 7-Tetradecene Hydroformylation

Hydroformylation represents one of the most significant homogeneously catalyzed reactions in industrial chemistry, involving the addition of synthesis gas (a mixture of CO and H₂) to olefins to form aldehydes. This atom-economical transformation has widespread applications in the production of bulk chemicals, including alcohols, esters, and amines, which are valuable intermediates in various industrial sectors. The hydroformylation of 7-tetradecene, a post-metathesis product, has recently gained considerable research attention due to its relevance in the synthesis of specialty chemicals with specific chain lengths and branching patterns. This particular substrate undergoes hydroformylation to produce 2-hexylnonanal as the primary aldehyde product, which finds applications in the manufacturing of surfactants, lubricants, and other specialty chemicals [1] [2].

The kinetic evaluation of 7-tetradecene hydroformylation provides crucial insights for process optimization and industrial application. Understanding the reaction kinetics enables researchers and industrial chemists to maximize product yield, control selectivity, and improve cost-effectiveness while maintaining operational safety. These application notes present comprehensive experimental protocols and kinetic data for the hydroformylation of 7-tetradecene using various catalytic systems, including heterobimetallic rhodium-ferrocenyl Schiff base complexes and bulky phosphite-modified rhodium catalysts [1] [3]. The information contained herein is designed to assist researchers in reproducing these kinetic studies and applying the principles to related hydroformylation systems.

Kinetic Parameters & Experimental Conditions

Comparative Analysis of Catalyst Systems

Table 1: Comparison of different catalytic systems for 7-tetradecene hydroformylation

Catalyst System Temperature Range (°C) Pressure Range (bar) Activation Energy (kJ mol⁻¹) Key Kinetic Characteristics
Rhodium-ferrocenyl Schiff base 85–105 40–80 (total) 62 First order in alkene, CO, and H₂; fractional catalyst dependence
Bulky phosphite-modified Rh 60–90 30–50 (total) 68 First order in alkene and catalyst; negative order in CO; zero order in H₂
Commercial Rh-based catalysts 60–90 10–30 Not specified High selectivity (99%) with TON up to 980

The kinetic behavior of 7-tetradecene hydroformylation varies significantly depending on the catalyst architecture and reaction conditions. The heterobimetallic rhodium-ferrocenyl Schiff base precatalyst demonstrates a positive dependence on carbon monoxide and hydrogen partial pressures, with first-order kinetics observed for both gases [1]. In contrast, the bulky phosphite-modified rhodium catalyst exhibits negative-order kinetics with respect to carbon monoxide concentration, indicating competitive adsorption effects that influence the overall reaction rate [3]. This fundamental difference in kinetic behavior underscores the importance of ligand effects in modulating the reaction mechanism and determining the rate-limiting steps.

The activation energy for the hydroformylation reaction represents the energy barrier that must be overcome for the transformation to occur. The reported values of 62 kJ mol⁻¹ and 68 kJ mol⁻¹ for the two catalytic systems fall within the range typical for industrial hydroformylation processes, indicating comparable energy requirements despite the structural differences between the catalysts [1] [3]. The temperature dependence of the reaction rate follows the Arrhenius equation, with increasing temperatures generally accelerating the reaction until decomposition or side reactions become significant. For the commercial rhodium-based catalysts, excellent chemoselectivity (up to 99%) toward the target aldehyde product 2-hexylnonanal has been observed, with impressive turnover numbers (TON) reaching 980 mol product per mol Rh, highlighting the industrial viability of this transformation [2].

Detailed Kinetic Parameters for Process Optimization

Table 2: Detailed experimental conditions and kinetic parameters for 7-tetradecene hydroformylation

Parameter Rh-Ferrocenyl Schiff Base System Bulky Phosphite-Modified Rh System
Catalyst Concentration 0.25–0.52 mM 0.5–1.0 mM
CO Partial Pressure 20–40 bar 15–25 bar
H₂ Partial Pressure 20–40 bar 15–25 bar
Total Pressure 40–80 bar 30–50 bar
Reaction Order in Alkene 1 1
Reaction Order in Catalyst Fractional (≈0.5) 1 (above critical concentration)
Reaction Order in CO 1 -1
Reaction Order in H₂ 1 0
Side Reactions Isomerization above 70°C Isomerization above 70°C

The precatalyst concentration significantly influences the reaction rate, with the rhodium-ferrocenyl system exhibiting a fractional dependence suggesting potential catalyst decomposition or formation of less active species at higher concentrations [1]. In contrast, the bulky phosphite-modified system demonstrates first-order dependence on catalyst concentration above a critical threshold, indicating stable catalytic species under the reaction conditions [3]. The partial pressures of the gaseous reactants (CO and H₂) play crucial roles in both catalytic systems, though their effects differ markedly between the two. The observed negative order in CO for the phosphite-modified system suggests strong competitive adsorption that inhibits the reaction at higher CO concentrations, a consideration essential for process optimization.

The parallel reaction pathways, particularly isomerization, become increasingly significant at temperatures above 70°C, leading to the formation of isoalkenes and corresponding isoaldehydes alongside the target linear aldehyde product [1] [2]. This side reaction must be carefully controlled through manipulation of reaction conditions to maximize the yield of the desired 2-hexylnonanal. The kinetic models successfully describe the complex reaction network using pseudo first-order differential mole balance equations that account for both hydroformylation and isomerization pathways, providing researchers with robust tools for predicting reaction outcomes across a range of operating conditions [1].

Experimental Protocols

Reaction Setup and Safety Considerations

Safety Precautions: Before initiating hydroformylation experiments, researchers must implement comprehensive safety protocols due to the hazardous nature of reagents involved. Synthesis gas (CO/H₂ mixture) is highly flammable and toxic, requiring operation in well-ventilated fume hoods or dedicated high-pressure laboratories with appropriate gas detection systems. Carbon monoxide is an odorless, poisonous gas that binds strongly to hemoglobin, while hydrogen presents explosion hazards when mixed with air. All pressure equipment must be rated for the maximum operating pressures and properly maintained with regularly tested relief devices [4].

Reactor Setup: The hydroformylation reaction requires a high-pressure reactor system equipped with precise temperature control, pressure monitoring, and efficient stirring capabilities. For kinetic studies, a 100-mL stainless steel autoclave with a magnetically driven stirrer, pressure transducer, temperature sensor, and heating jacket is recommended. The reactor should be equipped with a rapid quenching system to stop the reaction at precise time points for kinetic analysis. Before charging reactants, the reactor must be pressure-tested with an inert gas (nitrogen) to at least 1.5 times the maximum operating pressure to ensure integrity. All tubing and valves should be rated for high-pressure service and checked regularly for signs of wear or corrosion [1] [3].

Reagent Preparation: Prepare a stock solution of 7-tetradecene in a suitable high-boiling solvent (toluene or decane) at a concentration of 0.1-0.5 M. The catalyst precursor should be weighed in a glove box under an inert atmosphere to prevent oxidation. For the rhodium-ferrocenyl Schiff base system, dissolve the precatalyst in degassed solvent to achieve the desired concentration (0.25-0.52 mM). For phosphite-modified systems, the ligand is typically added in slight excess relative to rhodium (L/Rh ratio 1-5) to ensure formation of the active species and prevent catalyst decomposition [1] [3].

Standard Hydroformylation Procedure
  • Reactor Charging: In an inert atmosphere glove box, transfer the 7-tetradecene solution (typically 20-40 mL) and catalyst solution to the reactor vessel. Seal the reactor according to manufacturer instructions and remove from the glove box [1] [2].

  • Pressure and Purging: Connect the reactor to the gas manifold system and pressurize with nitrogen to 10-15 bar. Vent the nitrogen to atmospheric pressure to remove residual oxygen from the headspace. Repeat this purging process three times to ensure complete removal of oxygen from the system [3].

  • Reaction Initiation: Pressurize the reactor with synthesis gas (CO:H₂ = 1:1) to the desired partial pressure while initiating heating and stirring (typically 500-1000 rpm). The reaction temperature is reached within 15-20 minutes, and this point is considered time zero for kinetic measurements [1].

  • Sampling Procedure: For time-course studies, collect small samples (0.1-0.2 mL) at regular intervals using a dip tube and sampling valve. Rapidly quench samples in an ice bath to stop the reaction. For accurate kinetic data, ensure that the total sample volume removed during the reaction does not exceed 10% of the initial reaction volume to maintain constant reaction conditions [1] [3].

  • Reaction Termination: After the desired reaction time, cool the reactor rapidly in an ice bath and carefully vent excess pressure in a well-ventilated fume hood or to an appropriate exhaust system. Transfer the reaction mixture to a collection vial for analysis [2].

Product Analysis and Quantification

Gas Chromatography Analysis: Products are typically analyzed using gas chromatography with a flame ionization detector (GC-FID). A non-polar capillary column (DB-1 or equivalent, 30 m × 0.25 mm × 0.25 μm) provides adequate separation of 7-tetradecene, isoalkenes, 2-hexylnonanal, and isoaldehydes. Use a temperature program starting at 50°C (hold 2 min), ramping to 180°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min). Helium is used as the carrier gas at a constant flow of 1.0 mL/min. Inject samples (1 μL) using a split mode (split ratio 50:1) with injector temperature at 250°C and detector temperature at 300°C [1] [2].

Quantification Method: Prepare calibration standards of pure 7-tetradecene, 2-hexylnonanal, and other identified products in the reaction solvent. Use an internal standard method (n-dodecane or n-tetradecane work well) for accurate quantification. The internal standard should be added to both calibration solutions and reaction samples at a constant concentration (typically 5-10 mM). Response factors relative to the internal standard are determined for each compound of interest [1].

Conversion and Selectivity Calculations:

  • Conversion (%) = [(moles of 7-tetradecene initial - moles of 7-tetradecene final) / moles of 7-tetradecene initial] × 100
  • Selectivity to 2-hexylnonanal (%) = [moles of 2-hexylnonanal formed / (moles of 7-tetradecene consumed)] × 100
  • Turnover Number (TON) = moles of product formed / moles of catalyst used
  • Turnover Frequency (TOF) = TON / reaction time (typically expressed in h⁻¹) [2]

Catalyst Structures & Mechanisms

Catalytic Cycles and Mechanistic Pathways

The hydroformylation mechanism follows the fundamental Heck-Breslow pathway for rhodium-based catalysts, which involves a series of organometallic steps including olefin coordination, hydride migration, CO insertion, and hydrogenolysis [4]. The specific kinetic behavior observed for different catalyst systems arises from modifications to this fundamental cycle dictated by the electronic and steric properties of the ligands coordinated to the rhodium center.

G HRhCO HRh(CO)₂L₂ AlkeneComplex Alkene Complex HRhCO->AlkeneComplex Alkene Coordination AlkylComplex Alkyl Complex AlkeneComplex->AlkylComplex Hydride Migration AcylComplex Acyl Complex AlkylComplex->AcylComplex CO Insertion AcylComplex->HRhCO H₂ Oxidative Addition AldehydeProduct Aldehyde Product AcylComplex->AldehydeProduct Reductive Elimination

Figure 1: General catalytic cycle for rhodium-catalyzed hydroformylation following the Heck-Breslow mechanism

For the rhodium-ferrocenyl Schiff base system, the first-order dependencies on alkene, CO, and H₂ suggest that no single step in the catalytic cycle is overwhelmingly rate-determining, but rather that multiple steps contribute to the overall rate limitation [1]. The fractional dependence on catalyst concentration may indicate partial decomposition to less active species or equilibrium processes that limit the concentration of the active catalytic species. The observed activation energy of 62 kJ mol⁻¹ is consistent with previously reported values for industrial hydroformylation processes using phosphorus-modified catalyst systems [1].

In contrast, the bulky phosphite-modified rhodium catalyst exhibits negative order in CO concentration, indicating that CO coordination competitively inhibits the reaction, likely by displacing the alkene substrate or modifying the coordination sphere of the rhodium center [3]. The zero-order dependence on hydrogen suggests that the hydrogenolysis step is not rate-limiting for this catalytic system, while the first-order dependence on both alkene and catalyst concentration indicates that the formation of the initial alkene complex or subsequent hydride migration may represent the rate-determining step. The higher activation energy of 68 kJ mol⁻¹ for this system reflects a greater temperature sensitivity compared to the Schiff base-derived catalyst [3].

Structural Features of Catalytic Systems

The heterobimetallic rhodium-ferrocenyl Schiff base precatalyst incorporates both rhodium and iron centers within a defined molecular architecture, potentially enabling cooperative effects between the two metal centers [1]. The ferrocenyl moiety provides electron-donating character that may modify the electronic properties of the rhodium center, influencing its reactivity toward the various substrates in the catalytic cycle. The Schiff base component offers opportunities for structural tuning through variation of the aldehyde and amine precursors used in the condensation synthesis.

The bulky phosphite-modified rhodium catalyst employs tris(2,4-di-tert-butylphenyl)phosphite as a ligand, which creates a sterically crowded environment around the rhodium center [3]. This steric bulk likely influences both the regioselectivity of the reaction (favoring linear aldehyde formation) and the kinetic behavior by modifying the relative energies of the transition states in the catalytic cycle. The electron-withdrawing character of the phosphite ligand may also increase the electrophilicity of the rhodium center, potentially accelerating the hydride migration step.

Data Analysis & Interpretation

Kinetic Modeling Approaches

The analysis of kinetic data for 7-tetradecene hydroformylation employs pseudo-first-order differential mole balance equations to describe the complex parallel reaction network involving both hydroformylation and isomerization pathways [1]. For a batch reactor system, the mole balance for 7-tetradecene can be expressed as:

-d[C₁₄]/dt = k₁[C₁₄][Cat]ᵃ[CO]ᵇ[H₂]ᶜ + k₂[C₁₄][Cat]ᵃ

where k₁ and k₂ represent the rate constants for hydroformylation and isomerization, respectively, and a, b, c represent the reaction orders for catalyst, CO, and H₂.

The phenomenological mechanism-based rate equations incorporate the effects of temperature through the Arrhenius equation:

k = A exp(-Eₐ/RT)

where A is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, and T is the absolute temperature [1]. For the rhodium-ferrocenyl Schiff base system, the rate equation takes the form:

Rate = k[Alkene]¹[CO]¹[H₂]¹[Cat]⁰·⁵

while for the bulky phosphite-modified system, the rate equation becomes:

Rate = k[Alkene]¹[Cat]¹[CO]⁻¹[H₂]⁰

Nonlinear regression analysis is typically employed to determine the kinetic parameters that best fit the experimental concentration-time data, minimizing the sum of squared errors between experimental and predicted values [1].

Interpretation of Kinetic Parameters

The activation energy values provide insight into the temperature sensitivity of the reaction and potential operational limitations. The reported values of 62-68 kJ mol⁻¹ indicate moderately temperature-dependent processes, suggesting that increased temperatures will significantly enhance reaction rates without immediately leading to excessive side reactions or catalyst decomposition [1] [3]. However, the onset of significant isomerization above 70°C establishes an effective upper temperature limit for maximizing selectivity to the desired aldehyde product.

The reaction orders reveal fundamental aspects of the mechanism and potential rate-limiting steps. The first-order dependence on alkene concentration observed for both systems indicates that the alkene coordination or subsequent insertion step may contribute to rate limitation [1] [3]. The contrasting CO dependencies highlight the different ways that ligands modulate the catalytic cycle—while the Schiff base system shows a positive order suggesting CO insertion may be involved in the rate-limiting step, the phosphite system exhibits inhibition at high CO concentrations, indicating competitive binding that blocks substrate coordination sites.

Conclusion & Applications

The kinetic data and experimental protocols presented herein provide researchers with comprehensive tools for investigating the hydroformylation of 7-tetradecene and related olefinic substrates. The observed kinetic parameters highlight the profound influence of ligand structure on both the reaction mechanism and overall kinetics, enabling rational selection of catalytic systems for specific applications. The industrial relevance of these transformations is evidenced by the high selectivities and turnover numbers achieved with commercial rhodium-based catalysts, which demonstrate the maturity of hydroformylation technology for practical applications [2].

Future developments in this field will likely focus on catalyst immobilization strategies to facilitate product separation and catalyst recycling, as well as the design of specialized ligands that provide enhanced selectivity control for specific substrate classes. The emergence of single-atom catalysts as bridges between homogeneous and heterogeneous catalysis may offer new opportunities for combining the high selectivity of molecular catalysts with the practical handling advantages of solid catalysts [5] [6]. Additionally, the application of hydroformylation in the synthesis of fine chemicals and pharmaceutical intermediates represents a growing area of research that leverages the fundamental kinetic principles established for bulk chemical production [4].

References

Comprehensive Application Notes and Protocols: Heterobimetallic Rhodium-Ferrocenyl Precatalyst for 7-Tetradecene Hydroformylation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Heterobimetallic Catalysis in Hydroformylation

Hydroformylation (also known as the oxo process) represents one of the most important homogeneous catalytic processes in industrial organic chemistry, involving the addition of synthesis gas (CO + H₂) to olefins to produce aldehydes. The development of bimetallic catalyst systems has emerged as a promising strategy to enhance catalytic performance through synergistic effects between different metal centers. These systems often demonstrate superior activity, selectivity, and stability compared to their monometallic counterparts. The heterobimetallic rhodium-ferrocenyl Schiff base precatalyst discussed in these application notes exemplifies how strategic metal combination can optimize catalytic efficiency for challenging substrates like 7-tetradecene, a post-metathesis product with significant industrial relevance.

The fundamental advantage of bimetallic systems lies in their ability to engage in cooperative catalysis, where two different metal centers in close proximity work in concert to facilitate reaction steps. This cooperation can lead to enhanced reaction rates, improved regioselectivity, and reduced catalyst loading. The specific combination of rhodium with iron in a ferrocenyl framework leverages the complementary electronic and steric properties of these metals, creating a precatalyst that demonstrates remarkable efficiency in the hydroformylation of medium-chain alkenes. [1] [2]

Catalyst Composition and Structural Features

Rhodium-Ferrocenyl Schiff Base Precatalyst

The heterobimetallic precatalyst system is composed of a rhodium center coordinated to a ferrocenyl Schiff base ligand, creating a well-defined molecular structure with both metals in close proximity. This arrangement facilitates electronic communication between the metal centers, significantly influencing the catalytic behavior. The Schiff base component provides a rigid ligand framework that stabilizes the rhodium center while maintaining appropriate lability for substrate coordination during the catalytic cycle. The ferrocenyl moiety contributes both electron-donating character and steric bulk, which collectively modulate the catalytic properties. [1]

The precise molecular architecture creates a heterobimetallic pocket where the rhodium center serves as the primary site for alkene and syngas activation, while the ferroceryl iron center influences the electronic environment through inductive effects. This electronic modulation has been shown to enhance catalytic activity compared to monometallic rhodium systems. The catalyst is typically prepared as a precursor complex that transforms into the active species under reaction conditions, with the bimetallic structure remaining intact throughout the catalytic cycle. [1]

Kinetic Analysis and Mechanism

Kinetic Parameter Determination

Comprehensive kinetic analysis of the hydroformylation reaction using the heterobimetallic Rh-Fe precatalyst has revealed valuable insights into the reaction mechanism and rate-determining steps. The kinetics were evaluated by monitoring product-time distributions and fitting the data to a series of pseudo first-order differential mole balance equations that account for both hydroformylation and competing isomerization reactions. Through systematic variation of reaction parameters, the key kinetic constants were determined and incorporated into a phenomenological mechanism-based rate equation. [1]

Table 1: Kinetic Parameters for 7-Tetradecene Hydroformylation Using Rh-Fe Heterobimetallic Precatalyst

Parameter Value Conditions Dependence
Activation Energy 62 kJ mol⁻¹ 85-105°C Arrhenius behavior
Reaction Order in Alkene 1 7-tetradecene First order
Reaction Order in CO 1 20-40 bar First order
Reaction Order in H₂ 1 20-40 bar First order
Reaction Order in Catalyst Fractional (≈0.5) 0.25-0.52 mM Square root dependence
Observed Rate Constant Temperature dependent 85-105°C -

The fractional order in catalyst concentration (approximately 0.5) suggests a complex reaction mechanism that may involve pre-equilibrium steps or catalyst decomposition pathways. The observed first-order dependencies in alkene, CO, and H₂ align with a mechanism where the migratory insertion step is rate-determining, consistent with known hydroformylation mechanisms for rhodium-based catalysts. The activation energy of 62 kJ mol⁻¹ is comparable to those observed for commercial phosphorus-modified catalyst systems, indicating similar energy requirements despite the more complex bimetallic structure. [1]

Comparative Kinetic Behavior

When compared to other catalyst systems, the Rh-Fe bimetallic precatalyst demonstrates distinct kinetic behavior. For instance, hydroformylation using a bulky phosphite-modified rhodium catalyst (Rh-tris(2,4-di-tertbutylphenyl)phosphite) shows a negative order in CO concentration and zero order in H₂, contrasting sharply with the first-order dependencies observed for the bimetallic system. Additionally, the phosphite-modified system exhibits a higher activation energy of 68 kJ mol⁻¹, suggesting that the bimetallic system provides a more efficient catalytic pathway with a lower energy barrier. [3]

The rate equation for the heterobimetallic precatalyst can be expressed as:

r = k [C14]¹ [CO]¹ [H₂]¹ [Cat]ⁿ (where n ≈ 0.5)

Where r represents the reaction rate, [C14] is the concentration of 7-tetradecene, [CO] and [H₂] are partial pressures of the syngas components, and [Cat] is the precatalyst concentration. This rate expression has been validated across the specified parameter ranges and provides accurate prediction of reaction progress. [1]

Experimental Protocols

Catalytic Testing Procedure

Materials and Equipment:

  • 7-Tetradecene (≥95% purity)
  • Heterobimetallic Rh-Fe precatalyst (synthesized as described in literature) [1]
  • High-pressure autoclave reactor with temperature and pressure control
  • Syngas mixture (CO:H₂, 1:1 ratio)
  • Sampling system for periodic reaction monitoring
  • GC-MS for product analysis

Experimental Workflow:

G A Reactor Setup B Catalyst & Substrate Addition A->B C Pressurization with Syngas B->C D Heating with Stirring C->D E Periodic Sampling D->E F GC-MS Analysis E->F G Data Processing F->G

Figure 1: Experimental workflow for catalytic hydroformylation testing

Step-by-Step Protocol:

  • Reactor Preparation: Clean and dry the autoclave reactor thoroughly to prevent catalyst decomposition. Purge with inert gas (N₂ or Ar) to remove oxygen and moisture.

  • Reaction Mixture Preparation: Charge the reactor with 7-tetradecene (typically 10-50 mmol) and the heterobimetallic precatalyst (0.25-0.52 mM concentration range relative to total solution volume). Add appropriate internal standard for quantitative analysis if needed.

  • Pressurization: Seal the reactor and pressurize with syngas (CO:H₂ = 1:1) to the desired total pressure (40-80 bar, with partial pressures of 20-40 bar for each gas). Perform pressure testing to ensure no leaks.

  • Reaction Initiation: Heat the reactor to the target temperature (85-105°C range) with constant stirring (typically 500-1000 rpm to eliminate mass transfer limitations). Consider this time zero for kinetic measurements.

  • Reaction Monitoring: Periodically withdraw small samples (0.1-0.2 mL) from the reactor under pressure using an appropriate sampling system. Analyze immediately by GC-MS to determine conversion and selectivity.

  • Product Identification: Identify reaction products (primarily 2-hexylnonanal linear aldehyde and isoaldehydes) by comparison with authentic standards and GC-MS libraries. Quantify using calibrated response factors.

  • Data Collection: Monitor reaction progress until complete conversion or steady state is achieved, typically over 2-8 hours depending on conditions. [1]

Kinetic Parameter Determination

For determination of kinetic parameters, the above procedure should be repeated while systematically varying one parameter at a time:

  • Temperature dependence: Conduct experiments at 85, 95, and 105°C while keeping other parameters constant
  • Catalyst loading: Vary precatalyst concentration between 0.25-0.52 mM
  • Pressure dependence: Modify CO and H₂ partial pressures independently between 20-40 bar

The resulting concentration-time data should be fitted to the appropriate differential mole balance equations using nonlinear regression analysis to extract rate constants. Activation energy should be determined from an Arrhenius plot of ln(k) versus 1/T. [1]

Comparative Catalyst Performance

Comparison with Alternative Catalysts

Table 2: Performance Comparison of Different Catalysts in 7-Tetradecene Hydroformylation

Catalyst System Activation Energy (kJ mol⁻¹) Reaction Orders Key Advantages Limitations
Rh-Fe Heterobimetallic Schiff Base 62 First order in alkene, CO, H₂; Fractional in catalyst High activity, synergistic effects, well-defined structure Complex synthesis, moderate recyclability
Bulky Phosphite-Modified Rh 68 First order in alkene; Negative in CO; Zero in H₂ High stability, commercial availability Sensitivity to impurities
Traditional Rh/PPh₃ ~60-65 Variable depending on conditions Well-established, commercial availability Requires excess ligand, lower selectivity
Pt-Sn Heterobimetallic ~84 (theoretical) - High regioselectivity to linear aldehyde Lower activity, limited substrate scope

The heterobimetallic Rh-Fe precatalyst demonstrates several advantages over alternative systems, including synergistic bimetallic effects that enhance catalytic activity and a well-defined molecular structure that facilitates mechanistic understanding. However, its synthesis is more complex than traditional monometallic catalysts, which may impact practical implementation. The fractional dependence on catalyst concentration observed in the bimetallic system contrasts with the first-order dependence typically seen in monometallic Rh systems, suggesting different rate-determining steps or catalyst activation pathways. [1] [3] [4]

The Pt-Sn heterobimetallic system, while exhibiting excellent regioselectivity toward linear aldehydes, shows significantly higher activation energy (approximately 84 kJ mol⁻¹ based on theoretical calculations) and consequently lower activity under comparable conditions. Theoretical studies indicate that in the Pt-Sn system, the regioselectivity is determined at the carbonylation step, unlike Rh-based systems where olefin insertion typically controls selectivity. Additionally, the rate-determining step for Pt-Sn catalysts is the hydrogenolysis, with a calculated activation energy of approximately 21 kcal mol⁻¹ (88 kJ mol⁻¹), which aligns well with experimental observations. [5] [4]

Reaction Mechanism and Catalytic Cycle

Proposed Catalytic Cycle

The hydroformylation mechanism using the heterobimetallic Rh-Fe precatalyst proceeds through a modified version of the classic Heck-Breslow mechanism for rhodium-catalyzed hydroformylation, with important modifications due to the presence of the ferrocenyl iron center. The catalytic cycle involves sequential steps of coordination, insertion, carbonylation, and hydrogenolysis, with the bimetallic structure influencing the energetics of key transition states.

G A Catalyst Activation Precursor → Active Species B Alkene Coordination π-complex Formation A->B C Migratory Insertion Alkene into Rh-H B->C D CO Coordination & Migration C->D E Carbonyl Insertion Acyl Complex Formation D->E F Oxidative Addition H₂ E->F G Reductive Elimination Aldehyde Product F->G H Product Release & Catalyst Regeneration G->H H->A

Figure 2: Proposed catalytic cycle for heterobimetallic Rh-Fe catalyzed hydroformylation

The presence of the ferrocenyl iron center adjacent to the catalytic rhodium site creates a bimetallic cooperative effect that facilitates several steps in the cycle. Experimental evidence suggests the ferrocene unit acts primarily as an electron-donating group, increasing the electron density at the rhodium center and promoting CO insertion while potentially stabilizing unsaturated intermediates. This electronic influence may account for the enhanced activity observed compared to monometallic analogues. [1] [2]

The rate-determining step varies between different bimetallic systems. For Rh-Fe catalysts, kinetic analysis suggests the alkene insertion is likely rate-limiting, consistent with the observed first-order dependencies in all reactants. This contrasts with Pt-Sn systems where theoretical calculations identify hydrogenolysis as the energetically most demanding step. The ability to modulate these energy barriers through appropriate metal combination and ligand design represents a key advantage of bimetallic catalysts. [1] [4]

Applications and Industrial Relevance

The hydroformylation of 7-tetradecene, a post-metathesis product, represents a strategically important transformation for the production of C15 aldehydes which serve as valuable intermediates in the synthesis of plasticizers, detergents, and specialty chemicals. The linear 2-hexylnonanal product is particularly valuable for applications requiring high-performance materials with specific physical properties. The use of heterobimetallic catalysts enables this transformation under milder conditions with improved efficiency compared to conventional catalytic systems. [1] [6]

The heterobimetallic approach also shows promise for catalyst immobilization and recycling, addressing one of the key challenges in homogeneous catalysis. While the current Rh-Fe system exhibits moderate recyclability, recent advances in heterobimetallic nanoparticles (such as Co-Rh systems) have demonstrated successful catalyst reuse for multiple cycles while maintaining activity. This represents an important direction for future development of the Rh-Fe bimetallic system. [7]

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Catalyst Decomposition: If inconsistent results or decreasing activity are observed, ensure strict oxygen and moisture exclusion throughout the experiment. Implement additional purification steps for solvents and substrates.

  • Mass Transfer Limitations: At high catalyst loadings (>1 mM) or vigorous stirring rates, verify that reaction rates are not influenced by physical transport processes by conducting tests at different agitation speeds.

  • Product Inhibition: In prolonged reactions, aldehyde products may coordinate to the metal center, reducing activity. Consider continuous product removal or semibatch operation for high-conversion scenarios.

  • Isomerization Competition: The Rh-Fe catalyst promotes both hydroformylation and alkene isomerization. To maximize aldehyde yield, optimize temperature and CO pressure, as lower temperatures (85-90°C) and higher CO pressures typically favor hydroformylation over isomerization. [1]

Safety Considerations
  • High-Pressure Operations: Always use appropriate safety equipment when working with syngas and high-pressure reactors. Conduct initial tests behind safety shields.

  • CO Toxicity: Perform all operations with carbon monoxide in well-ventilated areas or fume hoods. Use gas detection systems to monitor for potential leaks.

  • Chemical Handling: The organic substrates and products are flammable; take appropriate precautions to minimize ignition risks.

Conclusion and Future Perspectives

The heterobimetallic rhodium-ferrocenyl Schiff base precatalyst represents an advanced catalytic system for the hydroformylation of 7-tetradecene and related alkenes. Its enhanced activity derived from bimetallic synergy, coupled with well-understood kinetics, makes it a valuable tool for both industrial applications and fundamental catalytic studies. Future development directions include ligand optimization to improve regioselectivity, heterogenization strategies for catalyst recycling, and extension to other challenging substrates. The kinetic parameters and experimental protocols provided in these application notes serve as a foundation for further optimization and implementation of this promising catalytic technology.

References

Comprehensive Application Notes and Protocols: Reaction Engineering of Post-Metathesis Product 7-Tetradecene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Industrial Relevance

7-Tetradecene (CAS 10374-74-0) is a linear internal alkene with the molecular formula C₁₄H₂₈ that serves as an important building block in the petrochemical industry. This compound typically exists as a colorless, flammable liquid with a boiling point of 250°C and a density of 0.764 g/mL at 25°C [1]. The industrial significance of 7-tetradecene stems from its versatile applications as a chemical intermediate in the production of surfactants, detergents, lubricants, drilling fluids, high-performance polymers, and adhesives [1]. From a reaction engineering perspective, 7-tetradecene represents a valuable model compound as it is primarily formed as a post-metathesis product through the self-metathesis of 1-octene, yielding 7-tetradecene and ethene as primary metathesis products [2].

The transformation of 7-tetradecene via hydroformylation represents a crucial step in value-added chemical synthesis, converting this internal alkene into aldehydes that can be further functionalized. The reaction engineering challenges associated with 7-tetradecene hydroformylation primarily involve managing the reactivity of this internal alkene, which is typically less reactive than terminal alkenes, while controlling selectivity toward the desired linear aldehyde products [3]. These application notes provide detailed protocols for the kinetic evaluation and reaction engineering of 7-tetradecene hydroformylation using two distinct catalytic systems: a heterobimetallic rhodium-ferrocenyl Schiff base precatalyst and a bulky phosphite-modified rhodium catalyst [3] [4].

Catalyst Systems and Properties

Catalyst Overview and Selection Criteria

The hydroformylation of 7-tetradecene has been investigated using several catalytic systems, with two demonstrating particularly favorable performance characteristics. The heterobimetallic rhodium-ferrocenyl Schiff base precatalyst exhibits excellent activity for the hydroformylation of internal alkenes like 7-tetradecene through a mechanism that involves simultaneous hydroformylation and isomerization reactions [3]. Meanwhile, the bulky phosphite-modified rhodium catalyst [Rh-tris(2,4-di-tert-butylphenyl)phosphite] demonstrates distinctive kinetic behavior with negative carbon monoxide dependence [4]. The selection between these catalytic systems depends on several factors including desired product distribution, tolerance to isomerization byproducts, and operational constraints related to syngas pressure requirements.

Catalyst Synthesis and Characterization

Synthesis of Heterobimetallic Rhodium-Ferrocenyl Schiff Base Precatalyst: This precatalyst is synthesized by coordinating a ferrocenyl Schiff base ligand to rhodium, creating a heterobimetallic structure that leverages the electronic properties of the ferrocene moiety and the chelating ability of the Schiff base [3]. The synthesis involves reacting a ferrocene-carboxaldehyde derivative with the appropriate amine to form the Schiff base ligand, followed by complexation with a rhodium precursor such as [Rh(COD)Cl]₂ (where COD = 1,5-cyclooctadiene). Characterization typically includes NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm the bimetallic structure [3].

Preparation of Bulky Phosphite-Modified Rhodium Catalyst: This catalytic system is prepared in situ by mixing a rhodium precursor such as Rh(acac)(CO)₂ (where acac = acetylacetonate) with the bulky phosphite ligand tris(2,4-di-tert-butylphenyl)phosphite in the reaction solvent [4]. The bulky tert-butyl groups on the phosphite ligand create a sterically hindered environment around the rhodium center, which influences both the regioselectivity and the kinetic behavior of the catalyst. This catalyst formation can be monitored by IR spectroscopy through observation of the characteristic carbonyl stretching frequencies [4].

Experimental Protocols

Hydroformylation Reaction Setup
3.1.1 Materials and Equipment
  • 7-Tetradecene substrate (≥97% purity) [5]
  • Catalyst precursors: Heterobimetallic Rh-ferrocenyl Schiff base complex or Rh(acac)(CO)₂ with bulky phosphite ligand [3] [4]
  • Solvent: Toluene or other appropriate organic solvents
  • Syngas mixture: CO/H₂ in appropriate ratios (typically 1:1)
  • High-pressure autoclave reactor equipped with temperature control, pressure monitoring, and stirring capability
  • Gas chromatography system with flame ionization detector (FID) for product analysis
  • Internal standards for quantitative GC analysis (e.g., n-decane)
3.1.2 General Hydroformylation Procedure
  • Reactor Preparation: Charge the autoclave reactor with 7-tetradecene (typically 5-10 mmol), catalyst (0.25-1.0 mM concentration relative to total solution), and solvent (total volume 10-20 mL) [3] [4].

  • Purging and Pressurization: Seal the reactor and purge three times with inert gas (N₂ or Ar) to remove oxygen. Pressurize with syngas (CO/H₂ = 1:1) to the desired initial pressure (typically 30-60 bar total pressure) [3].

  • Reaction Execution: Heat the reaction mixture to the target temperature (60-105°C depending on catalyst system) with constant stirring (typically 500-1000 rpm). Maintain temperature and pressure throughout the reaction period [3] [4].

  • Sampling and Monitoring: Periodically collect small samples (0.1-0.2 mL) from the reactor for GC analysis to monitor conversion and product distribution over time.

  • Reaction Termination: After the desired reaction time, cool the reactor to room temperature and carefully release the pressure. Recover the reaction mixture for analysis.

  • Product Analysis: Analyze samples by GC using appropriate internal standards. Identify 7-tetradecene, isoalkenes, 2-hexylnonanal (linear aldehyde), and isoaldehydes by comparison with authentic standards or GC-MS [3].

Kinetic Evaluation Protocol
  • Experimental Design: Perform hydroformylation reactions with systematic variation of reaction parameters:

    • Temperature: 60-105°C in 10-15°C increments
    • Catalyst concentration: 0.25-1.0 mM
    • Syngas partial pressures: 15-40 bar for CO and H₂ separately
    • Reaction time: 0.5-8 hours with frequent sampling [3] [4]
  • Data Collection: Quantify concentrations of substrate (7-tetradecene), isomerization products (isoalkenes), and aldehydes (linear and branched) at each time point [3].

  • Kinetic Modeling: Fit the concentration-time data to appropriate mole balance equations using numerical integration and parameter estimation techniques. For the parallel hydroformylation and isomerization reaction system, this typically involves solving pseudo first-order differential equations [3].

  • Parameter Estimation: Determine observed rate constants at each condition, then extract intrinsic kinetic parameters through regression analysis of the phenomenological rate equations [3] [4].

The following workflow diagram illustrates the interconnected experimental and computational procedures for kinetic evaluation of 7-tetradecene hydroformylation:

kinetics Experimental Design Experimental Design Reaction Execution Reaction Execution Experimental Design->Reaction Execution Product Analysis Product Analysis Reaction Execution->Product Analysis Data Processing Data Processing Product Analysis->Data Processing Kinetic Modeling Kinetic Modeling Data Processing->Kinetic Modeling Parameter Estimation Parameter Estimation Kinetic Modeling->Parameter Estimation Model Validation Model Validation Parameter Estimation->Model Validation Model Validation->Experimental Design Refine Conditions

Figure 1: Workflow for Kinetic Evaluation of 7-Tetradecene Hydroformylation

Kinetic Analysis and Results

Rate Equations and Kinetic Models

The kinetics of 7-tetradecene hydroformylation differ significantly between the two catalyst systems, requiring distinct rate expressions:

For Heterobimetallic Rh-Ferrocenyl Schiff Base Precatalyst: The hydroformylation follows a first-order dependence on 7-tetradecene concentration, carbon monoxide partial pressure, and hydrogen partial pressure, with a fractional dependence on precatalyst concentration [3]. The phenomenological rate equation for hydroformylation is:

[ r_{HF} = k_{HF} \cdot [C_{14}] \cdot [Cat]^{\alpha} \cdot P_{CO} \cdot P_{H_2} ]

where ( \alpha ) represents the fractional order in catalyst concentration (typically ~0.5-0.7) [3].

For Bulky Phosphite-Modified Rhodium Catalyst: The kinetics show a distinctive negative order in CO concentration, first-order in alkene and catalyst concentration (above a critical concentration), and zero-order in hydrogen [4]. The rate expression takes the form:

[ r_{HF} = \frac{k_{HF} \cdot [C_{14}] \cdot [Cat]}{1 + K_{CO} \cdot P_{CO}} ]

where ( K_{CO} ) represents the equilibrium constant for CO inhibition [4].

Kinetic Parameters and Activation Energies

The following table summarizes the key kinetic parameters determined for both catalytic systems:

Table 1: Comparative Kinetic Parameters for 7-Tetradecene Hydroformylation

Kinetic Parameter Rh-Ferrocenyl Schiff Base Precatalyst Bulky Phosphite-Modified Rh Catalyst
Activation Energy (Eₐ) 62 kJ mol⁻¹ [3] 68 kJ mol⁻¹ [4]
Order in 7-Tetradecene First-order [3] First-order [4]
Order in Catalyst Fractional (≈0.5-0.7) [3] First-order [4]
Order in CO First-order [3] Negative order [4]
Order in H₂ First-order [3] Zero-order [4]
Temperature Range 85-105°C [3] 60-90°C [4]
Typical Catalyst Loading 0.25-0.52 mM [3] 0.5-1.0 mM [4]
Reaction Network and Product Distribution

The hydroformylation of 7-tetradecene proceeds through a complex reaction network involving parallel and consecutive pathways:

  • Isomerization: Double-bond migration of 7-tetradecene to various isoalkenes (ISOALK)
  • Hydroformylation: Direct hydroformylation of 7-tetradecene to 2-hexylnonanal (2HN)
  • Secondary Hydroformylation: Hydroformylation of isoalkenes to isoaldehydes (ISOALD) [3]

The following diagram illustrates this reaction network:

network 7-Tetradecene (C14) 7-Tetradecene (C14) 2-Hexylnonanal (2HN) 2-Hexylnonanal (2HN) 7-Tetradecene (C14)->2-Hexylnonanal (2HN) Hydroformylation Isoalkenes (ISOALK) Isoalkenes (ISOALK) 7-Tetradecene (C14)->Isoalkenes (ISOALK) Isomerization Isoaldehydes (ISOALD) Isoaldehydes (ISOALD) Isoalkenes (ISOALK)->Isoaldehydes (ISOALD) Hydroformylation

Figure 2: Reaction Network for 7-Tetradecene Transformation

The product distribution between linear and branched aldehydes is influenced by the catalyst system, with the bulky phosphite-modified rhodium catalyst typically providing higher regioselectivity toward the linear aldehyde (2-hexylnonanal) due to the steric bulk of the phosphite ligand [4].

Reaction Engineering Applications

Process Optimization and Scale-up Considerations

The kinetic data and mechanistic insights derived from these studies enable rational optimization of 7-tetradecene hydroformylation processes. For the heterobimetallic catalyst system, optimal performance is achieved at higher syngas pressures (30-40 bar each of CO and H₂) and temperatures around 85-95°C, balancing reaction rate and selectivity [3]. In contrast, the bulky phosphite-modified system operates efficiently at lower CO partial pressures (15-25 bar) due to its negative CO dependence, with optimal temperatures around 70-80°C [4].

Critical scale-up considerations include:

  • Mass transfer limitations: Agitation must be sufficient to ensure efficient gas-liquid mixing, especially at higher catalyst loadings where the reaction may become mass-transfer limited.
  • Catalyst stability: Both catalytic systems demonstrate good thermal stability under the recommended operating conditions, with the Schiff base system maintaining activity up to 105°C and the phosphite system up to 90°C [3] [4].
  • Product separation: The aldehydes produced can be separated from the catalyst and unreacted alkenes by distillation, with the catalyst potentially reusable in subsequent batches.
Troubleshooting and Common Technical Challenges

Several technical challenges may arise during 7-tetradecene hydroformylation:

  • Low Conversion: May result from insufficient catalyst activation, oxygen poisoning, or incorrect syngas ratio. Ensure proper reactor purging and verify syngas composition.
  • Poor Selectivity to Linear Aldehyde: Could indicate incorrect temperature (too high promotes isomerization) or inappropriate CO pressure (too low for Schiff base system, too high for phosphite system) [3] [4].
  • Catalist Deactivation: May occur due to catalyst oxidation or formation of inactive species. Maintain strictly anaerobic conditions and avoid exceeding maximum recommended temperatures.
  • Variable Reaction Rates: Potential sign of mass transfer limitations. Verify adequate agitation speed and consider increasing stirring rate if scaling up.

Conclusion

The reaction engineering of 7-tetradecene hydroformylation demonstrates how catalyst design profoundly influences both kinetic behavior and optimal process conditions. The heterobimetallic Rh-ferrocenyl Schiff base precatalyst operates through a conventional hydroformylation mechanism with positive orders in all reactants, while the bulky phosphite-modified Rh catalyst exhibits distinctive negative order in CO due to different coordination geometry and rate-determining steps [3] [4]. These differences directly impact process design, particularly in terms of syngas pressure requirements and temperature optimization.

The kinetic parameters and experimental protocols provided herein serve as a foundation for further process development and optimization. The activation energies of 62-68 kJ mol⁻¹ indicate moderately temperature-sensitive reactions, requiring careful thermal management in scale-up activities [3] [4]. The comprehensive kinetic analysis enables the development of mechanistic models that can predict reactor performance across a range of operating conditions, supporting the implementation of this transformation in both batch and continuous manufacturing environments for the production of valuable C14 aldehydes and their derivatives.

References

Comprehensive Application Notes and Protocols for HS-SPME-GC-MS Analysis of Volatile Compounds like Tetradecanal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HS-SPME-GC-MS and Tetradecanal Analysis

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) represents a sophisticated analytical technique that combines efficient sample preparation with high-resolution separation and sensitive detection for volatile and semi-volatile organic compounds. This methodology has become indispensable across multiple research domains including pharmaceutical development, food science, environmental monitoring, and material characterization due to its minimal sample requirements, solvent-free operation, and exceptional sensitivity for trace-level analysis [1]. The technique operates on the principle of three-phase equilibrium where volatile compounds partition between the sample matrix, headspace gas, and SPME fiber coating, allowing for quantitative and qualitative analysis of complex mixtures without extensive sample preparation.

Tetradecanal (myristaldehyde) is a 14-carbon straight-chain aldehyde that serves as a significant volatile compound in various biological, food, and pharmaceutical systems. As a volatile organic compound (VOC), tetradecanal can function as a chemical marker in quality control, authentication, and metabolic studies [2]. Its semi-volatile nature, molecular weight (212.37 g/mol), and moderate polarity make it particularly amenable to HS-SPME-GC-MS analysis. The compound's presence has been documented in plant extracts, food products, and biological samples where it contributes to aromatic profiles and may serve indicator functions in metabolic processes [3]. Understanding the optimal conditions for extracting and analyzing tetradecanal is therefore essential for researchers seeking to implement robust analytical methods for quality control or biomarker discovery.

Applications in Research and Industry

Specific Applications of Tetradecanal Analysis

The analysis of tetradecanal and similar volatile compounds through HS-SPME-GC-MS has yielded significant insights across multiple scientific disciplines. Method optimization for these applications requires careful consideration of matrix effects, concentration ranges, and analytical objectives to ensure reliable results. The technique's versatility is demonstrated by its implementation across diverse sample types, from complex biological matrices to industrial products.

Table 1: Research Applications Involving Tetradecanal and Similar Volatile Compounds

Research Area Specific Application Key Findings Reference
Pharmaceutical Quality Control Screening volatile quality indicators in Hypericum perforatum L. Identified 159 volatile compounds; 18 highly active compounds selected as potential quality markers [2]
Food Science Analysis of aroma volatiles in textured vegetable proteins Identified hexanal, nonanal, and other aldehydes as key off-flavors; established distinct volatile profiles for different protein sources [3]
Environmental Monitoring Trace-level analysis of geosmin in aquaculture systems Achieved detection limit of 0.31 ng/L with recovery rates of 72.5-111%; optimized salt addition and extraction temperature [4]
Medical Diagnostics Early cancer detection through VOC profiling Identified volatile biomarkers in urine, feces, and odor samples from tumor-bearing mice; detected early tumor signals at week 5 in urine [5]
Material Science Characterization of polymeric materials Ident volatile organic compounds, additives, and degradation products in industrial rubber and plastics [6]
HS-SPME Optimization Parameters for Aldehyde Analysis

Effective analysis of tetradecanal requires systematic optimization of HS-SPME parameters to maximize extraction efficiency and method sensitivity. Based on published methodologies for similar compounds, several critical factors must be considered, including fiber chemistry selection, equilibrium conditions, and matrix modifications that enhance volatile compound partitioning into the headspace. The semi-volatile nature of tetradecanal necessitates specific adjustments to standard HS-SPME protocols to ensure reproducible quantification.

Table 2: HS-SPME Optimization Conditions for Aldehyde Analysis Including Tetradecanal

Parameter Recommended Conditions Alternative Options Impact on Analysis
SPME Fiber Coating 75-μm CAR/PDMS 65-μm PDMS/DVB, 85-μm PA CAR/PDMS preferred for broad volatility range; PDMS/DVB offers enhanced aldehyde sensitivity
Extraction Temperature 60°C 40-70°C range depending on matrix Higher temperatures increase headspace concentration but may risk compound degradation
Extraction Time 30-40 minutes 15-60 minutes depending on volatility Longer extraction improves sensitivity but extends analysis time; 40 minutes typically optimal
Sample Agitation Magnetic stirring at 1000 rpm Sonication, vortex mixing Agitation significantly improves extraction kinetics and reduces equilibrium time
Salt Addition 2.0 g NaCl (20% w/v) 1.0-4.0 g NaCl evaluated Salting out effect improves volatile partitioning; 2.0 g NaCl provides optimal cost-benefit
Sample Volume 10-20 mL in 20-40 mL vials Adjust based on matrix Sufficient headspace volume required while maintaining representative sample amount
Desorption Time 5 minutes at 250°C 1-10 minutes based on fiber Complete desorption essential for accuracy and carryover prevention

The optimization of these parameters should be validated for specific sample matrices, as complex biological materials may require additional considerations such as pH adjustment, antioxidant addition, or specialized internal standards to account for matrix effects [7]. For tetradecanal specifically, which possesses moderate volatility and a tendency for adsorption to proteinaceous materials, the CAR/PDMS fiber coating has demonstrated superior performance compared to single-phase coatings due to its bimodal extraction mechanism combining adsorption and absorption principles.

Detailed Experimental Protocol

Equipment and Reagents

Successful implementation of the HS-SPME-GC-MS method for tetradecanal analysis requires specific equipment and high-purity reagents to ensure method sensitivity and reproducibility. The essential components include:

  • GC-MS System: Gas chromatograph equipped with either a single quadrupole or triple quadrupole mass spectrometer, with electron ionization (EI) capability and compatibility with standard capillary columns. For trace analysis, a GC-MS/MS system in multiple reaction monitoring (MRM) mode provides enhanced selectivity and lower detection limits [7] [4].

  • SPME Assembly: Manual or automated SPME fiber holder with appropriate fiber coatings. For tetradecanal analysis, a 75-μm CAR/PDMS (Carboxen/Polydimethylsiloxane) or 65-μm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber is recommended based on applications analyzing similar semi-volatile aldehydes [6] [4].

  • Chromatographic Column: Mid-polarity stationary phase capillary column such as DB-5MS (30 m × 0.25 mm ID × 0.25 μm film thickness) or equivalent, providing optimal separation for medium-chain aldehydes and related compounds [6] [4].

  • Sample Vials: 20 mL headspace vials with polytetrafluoroethylene (PTFE)/silicone septa and aluminum crimp caps to maintain sample integrity and prevent volatile loss.

  • Reference Standards: High-purity tetradecanal (≥98.5%) for calibration and qualification. Deuterated internal standards such as tetradecanal-d28 are recommended for quantitative precision in complex matrices.

  • Solvents and Additives: HPLC-grade or better methanol, isooctane, and sodium chloride. Salt should be baked at 450°C for 2 hours prior to use to eliminate volatile contaminants [4].

Step-by-Step Procedure

Prior to analysis, condition the SPME fiber according to manufacturer specifications, typically at 270°C for 1 hour for new CAR/PDMS fibers [4]. Prepare calibration standards in the expected concentration range of samples (e.g., 0.1-200 μg/L) using serial dilution in solvent or matrix-matched solutions.

  • Sample Preparation: Weigh approximately 50 mg of solid sample or aliquot 2 mL of liquid sample into a 20 mL headspace vial. For complex matrices, employ mechanically homogenized samples to ensure representative analysis. Add 2.0 g of pre-baked sodium chloride and a magnetic stir bar to the vial. For quantitative analysis, spike with appropriate internal standard (e.g., 50 μL of 1 μg/mL tetradecanal-d28 in methanol). Immediately seal the vial with a crimp cap to prevent volatile loss [6].

  • Equilibration: Place the prepared vial in a heating block or autosampler and incubate at 60°C for 10 minutes with agitation at 1000 rpm to accelerate partitioning of volatiles into the headspace. Maintain consistent equilibration conditions across all samples and standards [4].

  • SPME Extraction: Pierce the vial septum with the SPME assembly needle and extend the fiber into the headspace approximately 1 cm above the sample. Extract for 40 minutes at 60°C with continuous agitation to reach near-equilibrium conditions for tetradecanal and similar semi-volatiles [4].

  • Thermal Desorption: Retract the fiber into the needle assembly and immediately transfer to the GC injection port. Desorb extracted compounds at 250°C for 5 minutes in splitless mode to ensure complete transfer of analytes to the chromatographic system. For automated systems, implement a fiber bake-out cycle in a separate injection port to prevent carryover [6] [4].

  • Chromatographic Separation: Employ the following temperature program for optimal resolution of tetradecanal from similar compounds: initial temperature 40°C (hold 5 minutes), ramp at 5°C/min to 80°C (hold 1 minute), then 20°C/min to 140°C (hold 1 minute), followed by 5°C/min to 180°C (hold 1 minute), and finally 50°C/min to 280°C (hold 1 minute). Use helium carrier gas at a constant flow of 1.0 mL/min [4].

  • Mass Spectrometric Detection: Operate the mass spectrometer in EI mode at 70 eV with ion source temperature of 230°C and quadrupole temperature at 150°C. For tetradecanal, monitor characteristic ions at m/z 57, 71, 82, and 212 (molecular ion) in SIM mode for optimal sensitivity, or acquire full scan data from m/z 35-400 for untargeted analysis [6] [4].

Data Processing and Interpretation

Compound Identification and Quantification

Accurate identification of tetradecanal in complex samples requires a multi-faceted approach that combines retention time matching with mass spectral interpretation. For confident identification, analyze certified reference standards alongside samples and compare several key parameters:

  • Retention Time Alignment: Tetradecanal should elute within a ±0.05 minute window of the reference standard analyzed under identical conditions. Use retention index markers (alkane series) to verify elution timing across different analytical batches.

  • Mass Spectral Match: Compare the sample mass spectrum to reference libraries (NIST, Wiley) with a minimum match factor of 850/1000 for tentative identification. The electron ionization mass spectrum of tetradecanal typically displays characteristic fragments at m/z 57 (base peak, [C₄H₉]⁺), m/z 71 ([C₅H₁₁]⁺), m/z 82 ([C₆H₁₀O]⁺), and the molecular ion at m/z 212 [6].

  • Quantitative Analysis: For precise quantification, use a 9-point calibration curve with a concentration range encompassing expected sample levels (typically 0.1-200 μg/L). Internal standard calibration using deuterated analogs is strongly recommended for complex matrices. Method validation should demonstrate linearity (R² > 0.995), precision (RSD < 15%), and accuracy (85-115% recovery) across the calibration range [4].

Quality Control and Method Validation

Robust quality control procedures are essential for generating reliable HS-SPME-GC-MS data, particularly when analyzing semi-volatile compounds like tetradecanal that may be present at trace levels in complex matrices. Implement a comprehensive QC protocol including:

  • System Suitability Tests: Analyze a mid-range calibration standard at the beginning of each sequence to verify retention time stability (<1% RSD), response consistency (<15% RSD), and chromatographic efficiency (theoretical plates > 20,000 for tetradecanal).

  • Blank Analysis: Include procedural blanks (solvent without analytes) with each batch to monitor for fiber carryover and background contamination. Blank responses should be <20% of the lowest calibration point for reported analytes.

  • Quality Control Samples: Analyze matrix-matched QC samples at low, medium, and high concentrations with each batch to assess method accuracy and precision. Acceptable batch acceptance criteria typically include ±15% of known values for accuracy and <15% RSD for precision [4].

  • Method Detection Limits: Determine MDLs using the standard deviation of low-fortified samples (typically 1-5 μg/L for tetradecanal) multiplied by the appropriate t-value for 99% confidence. For the analysis of tetradecanal in aqueous matrices, MDLs of approximately 0.3 μg/L are achievable with optimized HS-SPME-GC-MS methods [4].

Visual Workflow and Technical Diagrams

HS-SPME-GC-MS Experimental Process

The following diagram illustrates the complete experimental workflow for HS-SPME-GC-MS analysis of tetradecanal and similar volatile compounds, integrating sample preparation, extraction, separation, and detection steps:

hs_smpe_gc_ms_workflow cluster_sample_prep Sample Preparation Phase cluster_hs_spme HS-SPME Extraction cluster_gc_ms GC-MS Analysis cluster_data Data Analysis SampleWeighing Weigh 50 mg sample or aliquot 2 mL liquid Additives Add 2.0 g NaCl and internal standard SampleWeighing->Additives VialSealing Seal in 20 mL HS vial Additives->VialSealing Equilibration Equilibrate at 60°C for 10 min with agitation VialSealing->Equilibration SPMEExtraction HS-SPME extraction at 60°C for 40 min Equilibration->SPMEExtraction FiberRetraction Retract fiber and transfer to GC inlet SPMEExtraction->FiberRetraction ThermalDesorption Thermal desorption at 250°C for 5 min FiberRetraction->ThermalDesorption GCSeparation GC separation on DB-5MS column ThermalDesorption->GCSeparation MSDetection MS detection in EI mode (70 eV) GCSeparation->MSDetection DataProcessing Data processing and compound identification MSDetection->DataProcessing Quantification Quantification using calibration curve DataProcessing->Quantification TechnicalParams Key Parameters: • CAR/PDMS fiber (75 μm) • Helium carrier gas (1.0 mL/min) • Temperature program: 40°C to 280°C • MS scan range: m/z 35-400 • Quantitation ions for tetradecanal: m/z 57, 71, 82, 212

This integrated workflow highlights the stepwise progression from sample preparation through final quantification, emphasizing the critical parameters that require careful control at each stage. The diagram visually represents the systematic approach necessary for generating reliable data, with particular attention to the optimization points that significantly impact tetradecanal analysis.

Troubleshooting and Technical Notes

Common Challenges and Solutions

Even with optimized methods, analysts may encounter challenges during HS-SPME-GC-MS analysis of tetradecanal. The following table addresses common issues and provides practical solutions:

Table 3: Troubleshooting Guide for HS-SPME-GC-MS Analysis of Tetradecanal

Problem Potential Causes Recommended Solutions
Low Tetradecanal Response Incomplete extraction, fiber aging, or matrix competition Increase extraction temperature to 70°C; extend extraction time to 50 minutes; verify fiber condition with standards; use matrix-matched calibration
Poor Chromatographic Peak Shape Active sites in flow path, incorrect oven temperature, or column degradation Silanize injection liner and transfer lines; optimize temperature program starting lower; condition or replace chromatographic column
Carryover Between Samples Incomplete desorption or fiber contamination Increase desorption time to 7 minutes; implement post-desorption fiber bake-out at 270°C for 5 minutes; analyze blanks between samples
Irreproducible Results Inconsistent sampling timing, variable agitation, or vial leaks Standardize sampling-to-extraction timing; ensure consistent agitation speed; verify vial seal integrity with pressure test
High Background Interference Contaminated solvents, fiber bleed, or system contamination Bake salts and purify solvents; condition fiber properly; perform system maintenance (replace liner, cut column end)
Advanced Method Extensions

For challenging applications requiring enhanced sensitivity or selectivity, several advanced methodological extensions can be implemented:

  • GC-MS/MS Analysis: For complex matrices with significant interference, transition to tandem mass spectrometry with multiple reaction monitoring (MRM) can dramatically improve method selectivity. Monitor specific transitions for tetradecanal (e.g., m/z 212 → 57, 212 → 82) with optimized collision energies (typically 10-20 eV) [4].

  • Multivariate Optimization: When developing methods for new sample matrices, employ design of experiments (DOE) approaches to simultaneously optimize multiple parameters (temperature, time, salt addition) and identify potential interaction effects that may impact tetradecanal recovery.

  • Comprehensive GC×GC-MS: For samples with extremely complex volatile profiles, comprehensive two-dimensional gas chromatography provides enhanced separation capacity that can resolve tetradecanal from co-eluting compounds that may be present in botanical or biological extracts [8].

Conclusion

HS-SPME-GC-MS represents a powerful analytical platform for the sensitive and selective determination of tetradecanal and related volatile compounds across diverse sample matrices. The methodology combines the extraction efficiency of headspace solid-phase microextraction with the separating power of gas chromatography and the identification capability of mass spectrometry. Through careful optimization of extraction parameters—particularly fiber chemistry, temperature, and sample matrix modifications—researchers can achieve robust quantification of tetradecanal at trace levels, enabling applications ranging from quality control of herbal medicines [2] to the investigation of metabolic biomarkers [5].

The continued refinement of HS-SPME-GC-MS protocols, including the adoption of GC-MS/MS detection [4] and advanced data processing algorithms, promises to further expand the utility of this technique in pharmaceutical research and development. As demonstrated by the diverse applications highlighted in this protocol, the ability to precisely monitor volatile compounds like tetradecanal provides valuable insights into product quality, authenticity, and biological activity, making HS-SPME-GC-MS an indispensable tool in the modern analytical laboratory.

References

Comprehensive Application Notes and Protocols for Solid-Phase Microextraction of Volatile Flavor Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solid-Phase Microextraction (SPME)

Basic Principles and Fundamental Concepts

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that integrates sampling, extraction, concentration, and sample introduction into a single streamlined process. Developed in the early 1990s by Pawliszyn and coworkers, SPME operates on the principle of equilibrium-driven partitioning of analytes between the sample matrix and a stationary extraction phase coated on a fused silica fiber or other support material [1]. This technique has gained widespread adoption in analytical chemistry due to its simplicity, minimal sample requirements, and environmental friendliness, as it eliminates or significantly reduces the need for organic solvents. The fundamental process involves two basic steps: (1) partitioning of analytes between the extraction phase and the sample matrix, and (2) subsequent thermal or liquid desorption of the concentrated extracts into an analytical instrument for separation and detection [1].

SPME is particularly well-suited for the analysis of volatile and semi-volatile flavor compounds in complex matrices, where traditional extraction techniques may fall short. The technique can be applied to gaseous, liquid, and solid samples through direct immersion, headspace sampling, or even direct contact with solid surfaces. For flavor analysis, the headspace approach (HS-SPME) is particularly advantageous as it minimizes exposure of the fiber to non-volatile matrix components that could potentially damage the coating or interfere with analysis [2]. This capability makes SPME an invaluable tool for researchers studying aroma profiles, off-flavors, flavor-matrix interactions, and release kinetics in various food, beverage, and pharmaceutical systems.

SPME Equilibrium Process and Thermodynamics

The SPME extraction process is governed by the equilibrium distribution of analytes between three phases: the sample matrix, the headspace (if present), and the fiber coating. The amount of analyte extracted by the fiber at equilibrium (n) can be described by the following equation for direct immersion SPME:

[ n = \frac{K_{fs} V_f V_s}{K_{fs} V_f + V_s} C_0 ]

Where (K_{fs}) is the fiber coating/sample matrix distribution constant, (V_f) is the fiber coating volume, (V_s) is the sample volume, and (C_0) is the initial concentration of analyte in the sample [1]. For headspace SPME, the equation incorporates an additional phase and becomes more complex, accounting for the gas/sample distribution constant.

The rate of extraction is determined by the kinetics of mass transfer from the sample to the fiber coating. In well-agitated samples, the rate-limiting step is diffusion through the boundary layer surrounding the fiber, leading to relatively fast extraction times. In static samples, the process is controlled by slow diffusion through the sample matrix, significantly increasing the time required to reach equilibrium [1]. Understanding these thermodynamic and kinetic principles is essential for developing efficient SPME methods and for properly interpreting analytical results, particularly when using non-equilibrium extraction approaches to reduce analysis time.

SPME Fiber Selection and Configurations

Commercial Fiber Coatings and Their Applications

The selection of an appropriate fiber coating is perhaps the most critical parameter in SPME method development, as it determines the selectivity, sensitivity, and application range of the method. Commercial SPME fibers are available with various stationary phases, each exhibiting different affinities for particular classes of compounds based on chemical properties such as polarity, molecular size, and volatility [1]. The main commercially available coatings for fiber-based SPME include polydimethylsiloxane (PDMS), polyacrylate, and several mixed phases such as PDMS/carboxen, PDMS/divinylbenzene (DVB), Carbowax/DVB, and Carbowax/templated resin [1].

Each fiber coating possesses distinct characteristics that make it suitable for specific applications:

  • PDMS: Non-polar liquid polymer available in various thicknesses (7-100 μm). Thicker films extract more analytes but require longer equilibrium times. Ideal for non-polar compounds, especially hydrocarbons and volatile aromatics.
  • Polyacrylate: Polar, porous solid coating (9 μm) with strong affinity for polar semivolatile compounds like phenols and pesticides.
  • Mixed phases (DVB/CAR/PDMS): Multilayer coatings designed to extend the molecular weight range of extractable compounds. Particularly effective for volatile flavors with a wide range of polarities and molecular weights [2].

The limited diversity of commercially available stationary phases, especially for fiber-based SPME, represents a significant constraint in method development [1]. The absence of specialized coatings, such as ion-exchange phases, further restricts the application range of conventional SPME. However, ongoing research continues to develop new stationary phases that may address these limitations in the future.

Fiber Selection Guide for Flavor Compounds

Table 1: SPME Fiber Selection Guide for Volatile Flavor Compounds

Fiber Coating Thickness Polarity Recommended Applications Compound Examples
PDMS 100 μm Non-polar Highly volatile compounds, hydrocarbons Terpenes, esters, aldehydes
Polyacrylate 85 μm Polar Polar semivolatiles Phenols, alcohols, fatty acids
PDMS/DVB 65 μm Bipolar Volatiles and semivolatiles Alcohols, esters, ketones
Carboxen/PDMS 75 μm Bipolar Gases and volatile compounds Sulfur compounds, light aromatics
CAR/PDMS/DVB 50/30 μm Bipolar Broad range volatiles Complex flavor profiles
Carbowax/DVB 65 μm Polar Polar volatiles Alcohols, aldehydes

Selection of the appropriate fiber coating depends primarily on the chemical properties of the target flavor compounds and the sample matrix. For complex flavor profiles containing compounds with diverse polarities and molecular weights, mixed-phase fibers such as CAR/PDMS/DVB generally provide the most comprehensive extraction [2]. In applications targeting specific classes of compounds, more specialized fibers may yield better results. For instance, the Carboxen/PDMS fiber has demonstrated exceptional capability for extracting sulfur-containing compounds responsible for garlic aromas or oral malodors [2], while polyacrylate fibers show superior performance for polar compounds like phenolic off-flavors.

Experimental Protocols for Flavor Analysis

Headspace SPME Protocol for Beverages

Principle: This protocol describes the use of Headspace SPME (HS-SPME) for the extraction of volatile flavor compounds from liquid samples such as fruit juices, wines, and soft drinks. The headspace approach minimizes fiber exposure to non-volatile matrix components that could potentially damage the coating, thereby extending fiber lifetime and improving reproducibility [2].

Materials and Equipment:

  • SPME fiber assembly (e.g., 75 μm Carboxen/PDMS, 65 μm PDMS/DVB, or 50/30 μm DVB/CAR/PDMS)
  • Gas chromatograph with mass spectrometric detector (GC-MS)
  • SPME-compatible injection port liner (0.75 mm I.D. recommended)
  • Temperature-controlled agitator/incubator
  • Sample vials (10-40 mL) with PTFE/silicone septa
  • Magnetic stir bars (if using stirred samples)

Procedure:

  • Sample Preparation: Transfer 25 mL of sample (e.g., orange juice) into a 40 mL amber glass vial containing a small magnetic stir bar. For complex matrices, consider adjusting pH or adding salt to modify extraction efficiency [2].
  • Equilibration: Place the sealed vial in a temperature-controlled agitator and allow it to equilibrate for 5-10 minutes at the desired extraction temperature (typically 40°C for heat-sensitive samples).
  • Fiber Conditioning: According to manufacturer's instructions, condition the SPME fiber in the GC injection port before first use and between extractions if carryover is observed.
  • Extraction: Expose the SPME fiber to the sample headspace for 15-30 minutes with continuous stirring (if applicable) at a constant temperature [2].
  • Desorption: Immediately transfer the fiber to the GC injection port and desorb for 1-5 minutes at an appropriate temperature (250-320°C, depending on fiber stability and analyte volatility) [2].
  • Chromatographic Analysis: Initiate the GC-MS program for separation and detection of flavor compounds.

Critical Parameters:

  • Extraction time: Must be optimized to balance sensitivity and throughput; shorter times may be used for screening, but quantitative work requires consistent timing.
  • Temperature: Higher temperatures increase headspace concentration but may affect fiber lifetime and potentially generate artifacts in heat-sensitive samples.
  • Sample volume: Maintain consistent headspace-to-sample volume ratio for reproducible results.
Direct Immersion SPME Protocol for Semi-Solid Samples

Principle: Direct Immersion SPME (DI-SPME) involves immersing the fiber directly into liquid samples or semi-solid slurries, providing enhanced extraction efficiency for less volatile compounds that may not partition effectively into the headspace. This approach is particularly useful for compounds with high boiling points or low vapor pressures.

Materials and Equipment:

  • SPME fiber assembly with robust coating (e.g., 85 μm polyacrylate)
  • GC-MS system with appropriate injection port
  • Sample vials with wide openings for fiber access
  • High-speed agitator or vortex mixer

Procedure:

  • Sample Homogenization: For solid or semi-solid samples (e.g., fruit pulps, dairy products), homogenize with a minimal amount of water or appropriate solvent to create a uniform slurry.
  • Sample Transfer: Place 5-15 mL of homogenized sample into a suitable vial, ensuring sufficient space for fiber immersion and agitation.
  • Extraction: Immerse the SPME fiber directly into the sample with continuous agitation for 15-60 minutes at a controlled temperature.
  • Fiber Cleaning: After extraction, briefly rinse the fiber with deionized water to remove adhered matrix components.
  • Desorption and Analysis: Desorb the fiber in the GC injection port and analyze as described in the HS-SPME protocol.

Critical Parameters:

  • Matrix effects: Complex matrices may require dilution, filtration, or standard addition methods to compensate for binding to matrix components.
  • Fiber damage: Avoid immersing fibers in samples containing particulate matter that could damage the coating.
  • Carryover: Implement rigorous cleaning protocols between extractions to prevent memory effects.

Table 2: Optimized SPME Conditions for Selected Food Matrices

Sample Matrix Recommended Fiber Extraction Mode Time (min) Temperature (°C) Key Analytics
Orange Juice 75 μm Carboxen/PDMS Headspace 30 40 Aldehydes, terpenes, esters
Wine 65 μm PDMS/DVB Headspace 45 50 Esters, alcohols, acids
Cheese 85 μm Polyacrylate Direct Immersion 60 60 Fatty acids, sulfur compounds
Potato Chips 75 μm Carboxen/PDMS Headspace 15 40 Pyrazines, aldehydes
Coffee 50/30 μm DVB/CAR/PDMS Headspace 30 60 Sulfur compounds, pyrazines
Saliva 75 μm Carboxen/PDMS Headspace 15 22 Sulfur compounds

Advanced SPME Techniques and Method Development

Thin-Film SPME for Enhanced Sensitivity

Thin-Film SPME (TF-SPME) represents a significant advancement in microextraction technology, addressing the limited analyte capacity of conventional SPME fibers through the use of a carbon mesh sheet (typically 20 × 4.7 mm) impregnated with a sorptive phase [3]. This geometry provides a substantially larger surface area-to-volume ratio compared to fiber SPME, resulting in enhanced extraction efficiency and reduced equilibrium times. For example, in a comparative study of polyaromatic hydrocarbon (PAH) extraction, a PDMS TF-SPME membrane with a surface area of 200 mm² extracted 7-20 times more analyte than a 100 μm PDMS SPME fiber (surface area = 9.4 mm²) after just 3 minutes of extraction [3].

The available extraction phases for TF-SPME include PDMS loaded with carboxen (CAR), divinylbenzene (DVB), or hydrophilic-lipophilic balanced (HLB) particles, each designed for different ranges of analyte polarity [3]:

  • CAR/PDMS: Optimal for very volatile organic compounds (VVOCs) with log K_O/W values below 2
  • DVB/PDMS: Suitable for volatile and semi-volatile organic compounds (VOCs and SVOCs) with log K_O/W values below 3
  • HLB/PDMS: Most versatile phase, effective for VVOCs, VOCs, and SVOCs, particularly compounds with log K_O/W values above 3

TF-SPME can be employed in headspace or immersion mode, and its structural robustness makes it particularly suitable for on-site sampling in environmental, food, and clinical applications. The technique has been successfully applied to diverse matrices including industrial materials, water, food, beverages, and even direct skin contact sampling [3].

Method Development and Optimization Strategy

Systematic method development is essential for achieving optimal SPME performance. The following stepwise approach is recommended based on established protocols [4]:

  • Fiber Selection: Choose an appropriate fiber coating based on the chemical characteristics of the target analytes and the sample matrix (refer to Section 2.2).
  • Extraction Mode Selection: Determine whether headspace or direct immersion is more suitable based on analyte volatility and matrix complexity.
  • Initial Parameter Setting: Establish preliminary values for sample volume, extraction time, and temperature based on literature or preliminary experiments.
  • Single-Factor Optimization: Systematically evaluate the impact of individual parameters including extraction time, temperature, sample volume, agitation rate, pH, and ionic strength.
  • Multivariate Optimization: Use experimental design (e.g., Response Surface Methodology) to identify optimal conditions and potential interactions between parameters.
  • Desorption Optimization: Determine appropriate desorption time and temperature to ensure complete transfer of analytes to the analytical instrument while preserving fiber integrity.
  • Method Validation: Establish figures of merit including linearity, sensitivity, precision, accuracy, and detection limits under optimized conditions.

During method development, particular attention should be paid to the equilibrium state. While full equilibrium provides maximum sensitivity and theoretical predictability, non-equilibrium extraction may offer satisfactory results with significantly reduced analysis time, especially when using internal standards with similar chemical properties to the target analytes.

Applications in Flavor and Fragrance Analysis

Case Study: Flavor Components in Orange Juice

In a comprehensive study of orange juice flavor chemistry, SPME with a 75 μm Carboxen/PDMS fiber demonstrated exceptional capability for extracting a wide range of volatile flavor compounds, from highly volatile aldehydes to less volatile terpenes and sesquiterpenes [2]. The analysis was conducted using headspace sampling over orange juice for 15-30 minutes at 40°C with continuous stirring, followed by GC-MS analysis. A key advantage of SPME in this application was the absence of solvent interference, which allowed clear identification of early-eluting volatile components that are typically masked by solvent peaks in conventional extraction techniques [2].

The study compared SPME results with gas chromatography-olfactometry (GCO), a technique that utilizes trained odor panelists for identification of volatile flavor components. Notably, SPME detected several compounds at concentrations below the FID response level that were nevertheless verifiable by GCO at a sensor port, demonstrating the exceptional sensitivity of properly optimized SPME methods [2]. The researchers also investigated the use of a dual-coated DVB/Carboxen/PDMS fiber to extend the molecular weight range of extracted compounds, highlighting the importance of fiber selection for comprehensive flavor profiling.

Case Study: Sulfur Compounds in Saliva

The analysis of volatile sulfur compounds in saliva presents significant analytical challenges due to the complexity of the matrix and the reactivity of the target analytes. Researchers at Colgate Palmolive addressed these challenges using dynamic headspace SPME with a Carboxen/PDMS fiber [2]. The method involved collecting saliva samples from human subjects, incubating the saliva overnight at 37°C to allow for microbial generation of sulfur compounds, and then conducting dynamic headspace sampling using a specially designed sampling tube that allowed the fiber to collect malodors from a stream of air passing over the saliva sample.

Sample collection was performed for just one minute prior to GC-MS analysis, demonstrating the rapid extraction capability of SPME for volatile compounds [2]. The Carboxen/PDMS fiber successfully extracted a variety of sulfur-containing compounds, although it showed relatively low efficiency for hydrogen sulfide, one of the prime components of oral malodors. Despite this limitation, the SPME approach enabled identification of many previously undetected compounds, highlighting its value for discovering new volatile markers in complex biological matrices [2].

Table 3: Quantitative Performance of SPME for Selected Flavor Compounds

Analyte Matrix Fiber Type LOD (μg/L) Linear Range RSD (%) Application Reference
Ethyl esters Wine DVB/PDMS TF-SPME 0.1-1.0 0.5-500 μg/L <8 [3]
Polyaromatic hydrocarbons Water PDMS TF-SPME 0.01-0.05 0.05-50 μg/L <10 [3]
Pesticides Surface water PDMS/DVB TF-SPME 0.01-0.25 0.1-100 μg/L <12 [3]
Sulfur compounds Saliva Carboxen/PDMS 0.5-5.0 5-1000 μg/L <15 [2]
Terpenes Orange juice Carboxen/PDMS 0.1-1.0 1-200 μg/L <10 [2]

Conclusion and Future Perspectives

SPME has established itself as a powerful technique for the extraction and analysis of volatile flavor compounds in complex matrices. Its solvent-free nature, simplicity of operation, and compatibility with various analytical instruments make it particularly valuable for flavor research in food, beverage, and pharmaceutical applications. The ability to perform rapid extractions with minimal sample preparation has enabled researchers to study delicate aroma profiles that might be altered by more intrusive extraction techniques.

Recent advancements in SPME technology, particularly the development of thin-film devices and new stationary phases with enhanced affinity for polar compounds, continue to expand the application range and improve the sensitivity of the technique [3]. The combination of different extraction devices, such as the simultaneous use of TF-SPME and stir bar sorptive extraction (SBSE), has shown promise for extending the polarity coverage and quantitative capabilities of sorptive extraction methods [3]. These developments, coupled with ongoing research into new materials and automation strategies, suggest that SPME will continue to evolve as an indispensable tool for flavor chemists and analytical scientists.

Workflow Diagrams

G cluster_params Critical Parameters start Start SPME Analysis fiber_select Fiber Selection Based on Analyte Properties start->fiber_select sample_prep Sample Preparation pH adjustment, salting, homogenization fiber_select->sample_prep equilibration Sample Equilibration 5-10 min at temperature sample_prep->equilibration extraction SPME Extraction 15-60 min with agitation equilibration->extraction desorption Thermal Desorption 1-5 min in GC inlet extraction->desorption gc_analysis GC-MS Analysis desorption->gc_analysis data_analysis Data Analysis gc_analysis->data_analysis end Method Complete data_analysis->end time Extraction Time time->extraction temp Temperature temp->extraction agitation Agitation agitation->extraction ph pH ph->sample_prep salinity Salt Content salinity->sample_prep

Figure 1: Comprehensive SPME Method Development Workflow

G sample Sample Matrix hs Headspace sample->hs Volatilization fiber SPME Fiber Coating hs->fiber Partitioning transfer Analyte Transfer fiber->transfer Fiber Transfer desorb Desorption Unit transfer->desorb Thermal Desorption gc GC Separation desorb->gc Carrier Gas Transfer detect MS Detection gc->detect Chromatographic Separation result Analytical Result detect->result Data Acquisition equilib1 Matrix-Headspace Equilibrium equilib1->hs equilib2 Headspace-Fiber Equilibrium equilib2->fiber

Figure 2: Three-Phase Equilibrium in Headspace SPME

References

purification of trans-cyclooctene derivatives HPLC

Author: Smolecule Technical Support Team. Date: February 2026

TCO Purification Principles and Strategies

Purification of TCO derivatives is critical due to their high reactivity and sensitivity. The table below summarizes key challenges and general strategies.

Challenge Description Purification Strategy
Structural Isomers Photoisomerization from cis- to trans- produces mixture; axial/equatorial diastereomers for substituted TCOs [1] Silver nitrate (AgNO3)-silica chromatography: forms stable complex with TCO, separating from cis-isomer [1]
High Reactivity Strain makes TCO prone to premature reaction, decomposition [2] Minimize exposure to heat, strong acids/bases; use cold solvents, inert atmosphere
Hydrophobicity Parent TCO scaffold is hydrophobic, complicating reverse-phase HPLC [3] Use highly aqueous mobile phases; consider hydrophilic derivatives (e.g., a-TCO, d-TCO) for easier purification [3] [1]

Methodologies from Analytical HPLC Protocols

While preparative purification is often done with flash chromatography or AgNO3-silica, analytical HPLC is essential for validating purity. Here are detailed methodologies adapted from recent studies for analyzing compounds with properties similar to TCOs.

Protocol Component Example Method 1 (Phenolic Compounds) [4] Example Method 2 (Food Additives) [5]
Column C18 column (e.g., Luna 5U C18, 150 mm × 4.60 mm, 5 µm) [4] Kromasil C18 (150 mm × 4.6 mm, 5 µm) [5]
Mobile Phase A: 0.3% formic acid in water; B: 0.3% formic acid in acetonitrile [4] A: Acetonitrile; B: Phosphate buffer (12.5 mM, pH 3.3) [5]
Gradient 15% B to 90% B over 55 min [4] 5% B to 50% B over 10 min, hold [5]
Flow Rate 0.7 mL/min [4] 1.5 mL/min [5]
Column Temp. 35°C [4] 30°C [5]
Injection Vol. 10 µL [4] 10 µL [5]
Detection Diode Array Detection (DAD) / Mass Spectrometry (MS) [4] DAD (200-380 nm) [5]

Experimental Workflow for Purification and Analysis

The following diagram outlines a logical workflow for the synthesis, purification, and analysis of TCO derivatives, integrating the strategies and methods discussed.

Start Start: TCO Synthesis P1 Initial Purification (Flash Chromatography or AgNO₃-SiO₂) Start->P1 P2 Concentrate Purified Fraction (Rotary Evaporation) P1->P2 P3 Analytical HPLC Purity Check P2->P3 Decision Purity > 95%? P3->Decision Decision->P1 No End End: Pure TCO Derivative Decision->End Yes

FAQs and Troubleshooting Guide

Based on the search results and general principles of handling sensitive compounds, here are some anticipated FAQs.

Q1: My TCO derivative appears to decompose during purification. What could be the cause?

  • A: TCOs are highly strained and reactive. Ensure you are working at low temperatures where possible, using degassed and anhydrous solvents, and under an inert atmosphere (e.g., nitrogen or argon). Also, minimize the total purification time.

Q2: I cannot achieve baseline separation between my TCO product and its cis-isomer using standard silica chromatography. What can I do?

  • A: Standard silica chromatography often cannot separate these isomers effectively. The established method is to use a silver nitrate-impregnated silica gel (AgNO3/SiO2) cartridge or column. The silver ion forms a stable complex with the trans-isomer, selectively retaining it and allowing for separation from the cis-isomer [1].

Q3: My hydrophobic TCO derivative has poor retention and peak shape on my reverse-phase HPLC. How can I improve this?

  • A: This is a common challenge [3]. You can:
    • Use a more aqueous initial mobile phase (e.g., start with 95% water or buffer).
    • Consider using a more hydrophobic stationary phase (e.g., a C18 column with higher carbon load).
    • Add ion-pairing reagents to the mobile phase to modulate retention (use with caution if followed by MS).
    • As a synthetic strategy, consider using more hydrophilic TCO scaffolds like a-TCO (axial-hydroxy-TCO) or d-TCO (dioxolane-fused TCO) for future work, as they have more favorable physicochemical properties [3] [1].

I hope this structured technical information assists in building your support center. The field of bioorthogonal chemistry is advancing rapidly, so consulting the most recent literature for specific derivative protocols is highly recommended.

References

Troubleshooting Guide: Improving Radiochemical Yield

Author: Smolecule Technical Support Team. Date: February 2026

A low RCY often stems from suboptimal reaction conditions or precursor formulation. This guide outlines key parameters to investigate.

Problem Possible Causes Recommended Actions & Optimization Targets

| Low RCY in Aliphatic Nucleophilic Substitution | Suboptimal solvent, fluoride agent, temperature, or time [1]. | • Test different solvents (e.g., ACN vs. t-BuOH) [1]. • Compare fluoride agents (e.g., [¹⁸F]TBAF vs. K[¹⁸F]F-Kryptofix222) [1]. • Optimize temperature (e.g., 100°C found optimal for [¹⁸F]FTC-146) [1]. • Extend reaction time (e.g., 10-20 min) [1]. | | Low RCY in Chelator-Based Labeling (e.g., Al[¹⁸F]F-RESCA) | Reaction temperature too low, insufficient reaction time [2]. | • Increase reaction temperature. For RESCA-Conjugated Affibody molecules, RCY improved at 37°C and above, with 60°C being effective [2]. • Ensure sufficient reaction time. An optimized protocol uses 12 minutes at 60°C [2]. | | Low Molar Activity (Am) | High mass of precursor or presence of carrier [¹⁹F] fluoride [3]. | • Reduce precursor quantity. Studies show success with lower precursor loads (e.g., ~10 µg/GBq for peptides) [2] [4]. • Avoid deliberate addition of [¹⁹F]fluoride, which increases chemical yield but drastically reduces Am [3]. | | Low RCY in SiFA-based Labeling | Impurities, suboptimal purification [5]. | • Use high-purity precursors (>95%) [2]. • Employ simple cartridge purification. SiFA allows for high RCY (46 ± 1.5%) at room temperature without HPLC [5]. |

Experimental Protocols for Reference

Here are detailed methodologies from published studies that successfully optimized RCY.

Optimized Al[¹⁸F]F-RESCA Labeling of Affibody Molecules [2]

This protocol is suitable for labeling heat-sensitive peptides and proteins under mild conditions.

  • Precursor: 14 nmol of RESCA-conjugated Affibody molecule in NaOAc solution.
  • Fluoride-18: 1.5–2.5 GBq of [¹⁸F]fluoride, eluted in saline.
  • Aluminum Source: 12 nmol of AlCl₃ in NaOAc (pH 4.65).
  • Reaction Conditions:
    • Step 1: Form Al[¹⁸F]F by mixing fluoride eluate with AlCl₃ solution at room temperature for 5 minutes.
    • Step 2: Add precursor and react at 60°C for 12 minutes.
  • Purification & Analysis: Purify via NAP-5 size-exclusion column and analyze by HPLC.
  • Key Outcome: The process is highly reproducible and completes in approximately 35 minutes [2].
Improved Radiosynthesis of [¹⁸F]FTC-146 [1]

This protocol demonstrates a sevenfold increase in RCY for a small molecule via aliphatic substitution.

  • Precursor: Tosylate precursor.
  • Fluoride Agent: Tetra-n-butylammonium [¹⁸F]fluoride ([¹⁸F]TBAF).
  • Solvent: Acetonitrile.
  • Reaction Conditions: 100°C.
  • Results: This optimized method achieved an RCY of 41.7 ± 4.4% with high radiochemical purity (>98%) and molar activities up to 171 GBq/μmol [1].

Optimization Workflow and Parameter Relationships

The diagram below illustrates the logical process for troubleshooting and optimizing a radiolabeling experiment, connecting the parameters discussed in the guides and protocols.

G Start Low Radiochemical Yield (RCY) Decision1 Reaction Type? Start->Decision1 Param1 Key Parameter: Reaction Temperature OptA1 Test: RT to 60°C Example: Al[¹⁸F]F-RESCA at 60°C Param1->OptA1 OptB1 Test: Elevated Temp. Example: [¹⁸F]FTC-146 at 100°C Param1->OptB1 Param2 Key Parameter: Fluoride Formulation Opt2 Compare: [¹⁸F]TBAF vs. K[¹⁸F]F-K222 Param2->Opt2 Param3 Key Parameter: Precursor Mass Opt3 Action: Reduce Precursor Load Target: ~10 µg/GBq Param3->Opt3 PathA Chelator-Based / SiFA Decision1->PathA e.g., Peptides/Biologics PathB Aliphatic Nucleophilic Substitution Decision1->PathB e.g., Small Molecules PathA->Param1 PathB->Param1 OptA1->Param2 OptB1->Param2 Opt2->Param3 Outcome Outcome: Optimized RCY and Molar Activity Opt3->Outcome

Frequently Asked Questions (FAQs)

Q1: Can I add non-radioactive [¹⁹F]fluoride to boost my chemical yield? Yes, but this practice, known as adding "carrier," has a major trade-off. While it can significantly increase the chemical yield (number of labeled molecules), it simultaneously and drastically reduces the molar activity of your final product [3]. For PET imaging, high molar activity is often critical to avoid saturating the target and to achieve a high signal-to-noise ratio. Therefore, adding carrier is generally not recommended for tracer development.

Q2: What is a reasonable molar activity to target for a new F-18 tracer? While the theoretical maximum for carrier-free [¹⁸F]fluoride is very high (1720 Ci/μmol), in practice, "no-carrier-added" (NCA) [¹⁸F]fluoride typically has a molar activity of around 5-20 Ci/μmol at the start of synthesis due to inherent contaminants [3]. A well-optimized tracer for clinical/preclinical use can achieve molar activities in the range of 2-4 Ci/μmol at the end of synthesis (EOS), which is considered high. Some optimized protocols, like the one for [¹⁸F]FTC-146, have reported values as high as ~171 GBq/μmol (4.6 Ci/μmol) EOS [1].

Q3: Are there methods to optimize radiosynthesis without using radioactivity? Yes. A innovative strategy uses tracer-level (nanomolar) concentrations of non-radioactive [¹⁹F]fluoride combined with highly sensitive LC-MS/MS analysis to simulate the radiosynthesis. This approach allows for rapid, high-throughput, and cost-effective optimization of parameters like solvent, temperature, and precursor amount without radiation exposure or the constraint of isotope decay [6]. Once optimal conditions are found, they can be transferred to a radioactive synthesis.

References

Understanding Decomposition & Stabilization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge lies in the inherent reactivity and sensitivity of tetrazine precursors, particularly 1,4-dihydrotetrazines, which can oxidize to form the active tetrazine. This process can be unpredictable, and the tetrazine core itself can be sensitive to biological media or catalyze its own decomposition [1] [2].

The table below summarizes the primary causes of decomposition and the recommended solutions.

Challenge Solution Key Technique / Rationale
Uncontrolled oxidation of 1,4-dihydrotetrazines to tetrazine [2] Photocaging Protect dihydrotetrazine amines with light-cleavable groups (e.g., 1-(2-nitrophenyl)ethyl carbamate). Enables precise, light-activated tetrazine formation [2].
Poor stability of reactive tetrazines in physiological conditions [3] Structural modification Use a triazolyl-tetrazine scaffold. The triazole group enhances metabolic stability while maintaining good reactivity [3].
Decomposition during metal-catalyzed synthesis (e.g., Pd, Cu) [1] [4] Alternative coupling methods Silver-mediated Liebeskind-Srogl cross-coupling. Uses Ag₂O instead of copper, minimizing tetrazine decomposition during arylation [4].
Instability of electron-deficient tetrazines [3] Electron-donating substituents Select phenyl- or alkyl-substituted tetrazines over pyridyl-types for better stability in cellular environments [3].

Experimental Protocols for Enhanced Stability

Here are detailed methodologies for two of the most effective stabilization strategies.

Protocol 1: Synthesis and Use of a Photocaged Dihydrotetrazine

This method provides excellent spatiotemporal control over tetrazine formation, preventing premature decomposition [2].

  • Synthesis of Photocaged Dihydrotetrazine (e.g., 1a):

    • Begin with a tetrazine (e.g., 3-(but-3-yn-1-yl)-6-phenyl-1,2,4,5-tetrazine) and reduce it to the corresponding 1,4-dihydrotetrazine using thiourea dioxide [2].
    • React the dihydrotetrazine with the photocleavable group, 1-(2-nitrophenyl)ethyl carbamate, to obtain the final photocaged dihydrotetrazine 1a [2].
    • Storage: The photocaged precursor (1a) is stable in aqueous solution and can be stored until needed.
  • Photoactivation to Active Tetrazine:

    • Prepare a solution of the photocaged dihydrotetrazine (e.g., 16 µM) in an aqueous buffer (e.g., PBS with 0.1% DMSO) [2].
    • Irradiate the solution with a 405 nm LED light (18 W) for 2 minutes at 37°C under open air [2].
    • Expected Outcome: This procedure converts the stable precursor to the active tetrazine with high efficiency (e.g., 74% yield of tetrazine 2a) [2].

The following workflow diagram illustrates this photoactivation process:

Start Stable Precursor: Photocaged Dihydrotetrazine Light 405 nm Light (2 min, 37°C) Start->Light Step 1: Light Exposure Oxidation Spontaneous Oxidation (in air) Light->Oxidation Step 2: Forms Intermediate End Active Tetrazine (74% yield) Oxidation->End Step 3: Yields Product

Protocol 2: Improving Stability via Triazolyl-Tetrazine Scaffold

This strategy uses click chemistry to create tetrazine derivatives with inherently better physiological stability [3].

  • Synthesis of Ethynyl-Tetrazine Precursor:

    • Synthesize a shelf-stable ethynyl-tetrazine (e.g., compound 4a) via a Liebeskind-Srogl cross-coupling from a 3-thiomethyltetrazine precursor, using PdCl₂(PPh₃)₂ and CuI as a catalyst system [3].
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • React the ethynyl-tetrazine with a functionalized azide under canonical CuAAC conditions [3].
    • This modular reaction produces a triazolyl-tetrazine (e.g., compound 5b).
  • Stability and Performance:

    • Stability Test: Incubate the triazolyl-tetrazine in DMEM with 10% FBS at 37°C. It should show significantly higher stability (>63% remaining after 48 hours) compared to pyridyl- or monosubstituted tetrazines (<13% remaining) [3].
    • Kinetics: The triazolyl-tetrazine maintains a favorable second-order rate constant for reactions with dienophiles like TCO, balancing stability and reactivity effectively [3].

FAQs on Tetrazine Stability

Q1: Why does my tetrazine reagent degrade quickly in cell culture media? The stability is highly dependent on the substituents. Highly electron-deficient tetrazines (e.g., pyridyl- or monosubstituted) react faster but are more susceptible to decomposition by nucleophiles or reducing agents in biological media. Opt for more stable phenyl- or alkyl-substituted tetrazines, or use the triazolyl-tetrazine scaffold for a better balance [3].

Q2: My metal-catalyzed reaction to make a tetrazine conjugate is failing. What could be wrong? The tetrazine core can inhibit Pd-catalysts, and copper salts can cause direct decomposition [1] [4]. If using a Liebeskind-Srogl coupling, replace copper(I) promoters with silver(I) oxide (Ag₂O). This Ag-mediated method is gentler and provides higher yields for a wide range of aryl boronic acids [4].

Q3: How can I achieve precise control over where and when the tetrazine ligation occurs on live cells? The photocaged dihydrotetrazine strategy is ideal. The precursor is inactive and stable until you expose it to a non-toxic wavelength of light (e.g., 405 nm), which triggers the rapid formation of the reactive tetrazine with single-cell spatial resolution [2].

References

improving stability of trans-cyclooctene conjugates

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why did my TCO conjugate lose reactivity after storage or exposure to cell media? The most common cause is isomerization, where the reactive trans-cyclooctene converts to its less reactive cis-isomer. This process can be accelerated by biological thiols (e.g., in cell media) via a radical-based pathway [1]. Degradation of the neat material can also occur during storage [1].

  • Q2: How can I prevent thiol-promoted isomerization in experiments? Add radical inhibitors to your reaction buffers. Studies show that Trolox (a water-soluble vitamin E analog) can completely suppress isomerization even in the presence of high concentrations of mercaptoethanol [1].

  • Q3: How can I extend the shelf-life of my TCO reagents for long-term storage? Protecting the TCO as a silver(I) metal complex greatly enhances stability. The TCO•AgNO₃ complex is stable during storage and rapidly dissociates in physiological conditions (e.g., upon exposure to NaCl in cell media) to release the active TCO [1].

Stabilization Methods & Protocols

The table below summarizes the two primary methods for stabilizing TCO conjugates.

Stabilization Method Mechanism of Action Key Application Context Key Experimental Findings
Radical Inhibitors (e.g., Trolox) Scavenges radicals that catalyze the isomerization of the TCO double bond [1]. Stabilizing TCOs in aqueous solutions and cell media containing thiols [1]. 30 mM Trolox completely suppressed isomerization of s-TCO in the presence of 30 mM mercaptoethanol for 29.5 hours [1].
Silver(I) Complexation (TCO•AgNO₃) The silver ion coordinates to the TCO double bond, locking it in a stable complex and protecting it from isomerization and degradation [1]. Long-term storage of solid or concentrated TCO reagents, especially highly strained derivatives like d-TCO and s-TCO [1]. After 3 days at 30°C, neat s-TCO degraded by 98%, while its AgNO₃ complex remained stable. The complex dissociates immediately upon addition of NaCl [1].
Detailed Experimental Protocols

Method 1: Using Radical Inhibitors in Aqueous Buffers

This protocol is for stabilizing TCO conjugates during biological experiments.

  • Preparation of Stock Solution: Dissolve Trolox in your aqueous buffer (e.g., PBS, pH 7.4) to create a concentrated stock solution (e.g., 100-500 mM). The solution can be filter-sterilized if needed.
  • Buffer Supplementation: Add the Trolox stock solution to your cell culture media or reaction buffer to achieve a final working concentration. The literature shows effectiveness at 30 mM Trolox [1].
  • Incubation: Proceed with your TCO conjugation or labeling experiment as usual in the Trolox-supplemented medium.

Method 2: Silver Complexation for Long-Term Storage

This protocol describes how to form and use the TCO-silver complex for storage.

  • Complex Formation: Dissolve your TCO compound in a suitable solvent (e.g., methanol, acetone, or water). Add 1 equivalent of AgNO₃ and stir the mixture at room temperature for a short period. The formation of the complex can be monitored by NMR [1].
  • Storage: The resulting TCO•AgNO₃ complex can be stored as a solid or in a concentrated solution. The complex is stable for extended periods, even at elevated temperatures [1].
  • Decomplexation for Use: To liberate the active TCO, simply expose the complex to a chloride-containing solution. This occurs automatically upon addition to standard cell culture media (which contains high NaCl) or a saline solution [1]. The dissociation is immediate, allowing the bioorthogonal reaction to proceed with fast kinetics [1].

Troubleshooting Workflow

This decision diagram can help you select the right stabilization strategy for your experimental goal.

Start Start: TCO Stability Issue Q1 What is the primary stability challenge? Start->Q1 Option1 Isomerization during biological application Q1->Option1 Option2 Degradation during long-term storage Q1->Option2 Q2 What is your desired outcome? Option1->Q2 A2 Stable for months as a solid or stock solution Option2->A2 A1 Stable during cell labeling or in vivo use Q2->A1 Solution1 Recommended Solution: Use Radical Inhibitors (Trolox) A1->Solution1 Solution2 Recommended Solution: Form Silver(I) Complex (TCO•AgNO₃) A2->Solution2 Protocol1 Protocol: Add Trolox (e.g., 30 mM) to your aqueous buffer or cell media. Solution1->Protocol1 Protocol2 Protocol: Form complex with 1 eq. AgNO₃. Decomplex with NaCl/media before use. Solution2->Protocol2

Pro-Tips for Experimental Success

  • Choose the Right TCO: Remember the stability-reactivity trade-off. Highly reactive derivatives like d-TCO and s-TCO are excellent for fast labeling but are less stable. For long-term tracking in cells, parent TCO (1a) might be more resilient despite slower kinetics [1].
  • Handle Silver Complexes with Care: While the TCO•AgNO₃ complex is stable, standard AgNO₃ handling procedures should be followed (e.g., protecting from light).
  • Verify Stability: Use 1H NMR to monitor TCO isomerization in stability tests. A decrease in the characteristic vinyl signals of the trans-isomer indicates degradation [1].

References

Experimental Protocol: Tandem Isomerization/Hydroformylation/Hydrogenation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes a key methodology for a one-pot reaction system that integrates isomerization and hydroformylation, as documented in a peer-reviewed study [1]. This can serve as a reference for developing your own experiments.

Aspect Protocol Details
Reaction Goal Conversion of internal alkenes to linear n-alcohols [1].
Catalyst System Dual-catalyst system: Rh(acac)(CO)₂ with a bisphosphite ligand + Shvo's catalyst (Ru). A ternary system adds Ru₃(CO)₁₂ for improved selectivity [1].
Key Substrate & Result (Z)-2-tridecene converted to 1-tetradecanol in 83% yield with a normal/iso (n/i) selectivity of 12 [1].
Substrate Scope Functionalized alkenes (e.g., alkenol, alkenoate like methyl oleate). Ternary system boosted n/i ratio for methyl oleate from 1.9 to 4.4 [1].
Critical Finding Coexistence of Rh and Ru is essential for the hydrogenation of the aldehyde intermediate under H₂/CO atmosphere [1].

Mechanism and Workflow

Understanding the fundamental mechanism is crucial for troubleshooting. The widely accepted mechanism for hydroformylation, as proposed by Heck and Breslow, involves a hydrido metal carbonyl complex as the active catalyst [2]. The following diagram illustrates the catalytic cycle for hydroformylation and its parallel relationship with isomerization.

G Start Olefin Substrate HCo H-M-CO Catalyst (Active Species) Start->HCo Coordination Alkyl_M1 Metal-Alkyl Complex (Linear) HCo->Alkyl_M1 1. Hydride Migration (Linear Path) Alkyl_M2 Metal-Alkyl Complex (Branched) HCo->Alkyl_M2 2. Hydride Migration (Branched Path) Acyl_M1 Metal-Acyl Complex (Linear) Alkyl_M1->Acyl_M1 3. CO Insertion (Migratory) Acyl_M2 Metal-Acyl Complex (Branched) Alkyl_M2->Acyl_M2 3. CO Insertion (Migratory) Internal_Olefin Internal Olefin Alkyl_M2->Internal_Olefin β-Hydride Elimination Acyl_M1->HCo Regenerates Catalyst Aldehyde_L Linear Aldehyde (n-product) Acyl_M1->Aldehyde_L 4. Hydrogenolysis (H2) Acyl_M2->HCo Regenerates Catalyst Aldehyde_B Branched Aldehyde (iso-product) Acyl_M2->Aldehyde_B 4. Hydrogenolysis (H2) Internal_Olefin->HCo Isomerization & Coordination

This workflow highlights key decision points that influence product distribution:

  • Competing Pathways: The initial metal-alkyl complex can form linear or branched isomers, leading to the corresponding aldehyde products [2] [3].
  • Isomerization Loop: The branched metal-alkyl complex can undergo β-hydride elimination, releasing an internal olefin. This olefin can re-enter the cycle and be converted to the more desirable linear aldehyde, a critical step for high n-/iso- selectivity [4] [1].
  • Catalyst Influence: The choice of metal (Co, Rh, Ru) and ligands (e.g., phosphines, bisphosphites) profoundly affects the relative rates of these steps, controlling both activity and selectivity [2] [3].

Key Factors for Experimental Design & Troubleshooting

When building and tuning a kinetic model for this parallel reaction system, pay close attention to the following parameters, as they directly impact the rates and equilibria of the steps in the workflow.

Factor Impact on Reaction System Consideration for Modeling
Catalyst Metal & Ligand Determines fundamental activity, stability, and regioselectivity (n/iso ratio) [2] [4]. Ligand steric and electronic properties tune selectivity [3]. The model must account for different rate constants for linear vs. branched pathways.
Syngas Pressure (H₂/CO) CO concentration influences catalyst coordination and can inhibit the reaction. H₂ is required for the final hydrogenolysis step [2]. Pressure effects on dissolved gas concentrations are critical. A lack of H₂ can cause aldehyde precursors to accumulate.
Alkene Substrate Terminal vs. Internal Olefins: Terminal are generally more reactive. The model must include isomerization kinetics for internal olefins [4] [1]. The model needs to treat different olefin isomers as distinct species interconnected by isomerization reactions.
Competing Reactions Hydrogenation of the aldehyde product to alcohol; alkene hydrogenation; aldol condensation of aldehydes [1] [3]. Include significant side reactions in the model to ensure accurate predictions of yields and selectivity over time.

Suggested Troubleshooting Guide Outline

Based on the mechanisms above, here is a potential outline for the FAQs and troubleshooting guides you wish to create.

FAQs:

  • What factors primarily control the linear-to-branched (n/i) aldehyde ratio?
  • Why is my reaction producing a significant amount of alcohol instead of aldehyde?
  • How can I achieve high yield of linear aldehyde from an internal olefin?
  • What are common catalyst poisons in this system, and how can I mitigate them?

Troubleshooting Common Issues:

  • Problem: Low n/iso Selectivity
    • Potential Cause: Incorrect catalyst/ligand combination for the desired selectivity.
    • Action: Consider switching to a bulkier bisphosphite ligand for rhodium to favor linear product formation [1] [3].
  • Problem: Low Conversion / Slow Reaction Rate
    • Potential Cause: Catalyst concentration too low, or syngas pressure insufficient.
    • Action: Verify catalyst stability under conditions and ensure adequate CO/H₂ pressure [2].
  • Problem: Unexpected Product Distribution or By-products
    • Potential Cause: Uncontrolled isomerization or competing hydrogenation.
    • Action: Map all possible pathways and review relative rate constants in your model. A dual-catalyst system may be needed to manage isomerization separately from hydroformylation [1].

References

sensor selection for electronic nose analysis of volatiles

Author: Smolecule Technical Support Team. Date: February 2026

Core Methodology: Sensor Selection & Tuning

A systematic approach to selecting and tuning the sensor array is fundamental to the performance of an electronic nose. The following method, utilizing a machine learning-based ranking system, ensures optimal sensor choice for your specific application.

Sensor Tuning via Gradient Boosting Decision Trees This process involves analyzing the raw data from a broad sensor array to identify the most important sensors for a specific target application [1].

G Start Start: Raw Data from Sensor Array F1 Feature Extraction Start->F1 F2 Rank Features using Gradient Boosting Decision Trees (Assign Importance Value 'fi') F1->F2 F3 Calculate Overall Threshold (Thres) F2->F3 F4 Calculate Sensor Importance Score (ImpSn) F3->F4 F5 Select Sensors with ImpSn ≥ Thres F4->F5 End End: Optimized Sensor Array for Target Application F5->End

Figure 1: Workflow for sensor selection and tuning.

Key Definitions & Formulas [1]:

  • Importance Value (fi): The importance of a single feature extracted from the raw sensor data.
  • Overall Threshold (Thres): An aggregate value of all extracted features. Sensors with an importance score at or above this threshold are selected.
    • Formula 1: Thres = Σfi / #feat
      • #feat is the total number of extracted features from the input set.
  • Importance Score (ImpSn): The importance of each individual sensor in the array.
    • Formula 2: ImpSn = Σfis / #feats
      • Σfis is the sum of importance values for all features of a single sensor.
      • #feats is the total number of extracted features for that single sensor.

Troubleshooting Guide: Sensor Issues & Solutions

Electronic nose systems can encounter several technical challenges. Here is a guide to common issues and their solutions.

Issue Description & Impact Solution & Preventive Measures
Sensor Drift [2] Gradual change in sensor response over time, even under identical conditions. Severely affects diagnostic reliability and accuracy of machine learning models. Implement routine sensor drift correction algorithms in data processing. Regularly re-calibrate the device using standard reference samples.
Low Sensitivity [3] Inability to detect target Volatile Organic Compounds (VOCs) at required concentrations, leading to false negatives. Prioritize high-sensitivity sensors (e.g., MOS, QCM) during initial array design [4] [5]. Use pre-concentration techniques like Tenax sorption tubes to enrich VOCs [6] [7].
Poor Selectivity [3] Sensors respond to multiple, non-target VOCs, creating cross-sensitivity and making it hard to distinguish target odors. Employ a diverse sensor array with cross-selective sensors. Use advanced pattern recognition (e.g., machine learning) to deconvolve complex signals from the array [4] [5].
Signal Instability Noisy baseline or inconsistent readings during analysis, affecting data reproducibility. Ensure consistent sample preparation and homogenization [8]. Control environmental factors like temperature and humidity. Run air blanks between samples to clean the sensor and stabilize the baseline [8].

Detailed Experimental Protocols

To ensure reproducible and reliable results, following standardized protocols for sample preparation and data analysis is critical.

1. Protocol for Fruit Volatile Analysis [8] This protocol is designed for rapid analysis of volatile compounds in fruit homogenates.

  • Sample Preparation:

    • Homogenization: Weigh 200g of selected fruit tissue into a blender. Add 200 mL of saturated calcium chloride solution to inhibit enzymatic activity.
    • Internal Standard: Add 50 µL of a 100 mM solution of 2-methylbutyl isoate in methanol to monitor volatile losses.
    • Blending: Homogenize the mixture at 18,000 RPM for 30 seconds.
    • Aliquoting: Immediately pipette 5 mL aliquots of juice (without foam) into 20 mL glass amber vials. Seal with Teflon-lined septa. Prepare at least three technical replicates per sample.
    • Storage: Analyze immediately or flash-freeze in liquid nitrogen for storage at ultra-low temperatures.
  • E-nose Analysis:

    • Instrument Tuning: Tune the instrument using a solution of straight-chain alkanes to convert retention times into Kovats Index (KI) units for standardization.
    • Equilibration: Equilibrate the sample vial for 30 minutes before analysis.
    • Headspace Sampling: Insert the instrument needle into the vial septum and initiate headspace sampling.
    • Sensor Cleaning: After analysis, automatically heat the sensor to 150°C for 10 seconds to clean it.
    • Blanks: Run at least one air blank between samples to ensure a stable baseline.
  • Data Handling:

    • Export & Transform: Export data and use scripts (e.g., in Python) to transform it, creating a data matrix with samples in rows and unique KI values in columns.
    • Peak Alignment: Identify Kovats Index windows and consolidate peaks from technical replicates under a single KI label to account for minor retention time shifts.

2. Protocol for Breath Analysis for Medical Diagnostics [7] This protocol is used for point-of-care breath analysis to discriminate between diseased and non-infected subjects.

  • Sample Collection:

    • Collect breath samples from subjects using a controlled sampler like the ReCIVA Breath Sampler.
    • Enrich and store the volatile compounds on Tenax sorption tubes.
  • E-nose Analysis & Data Processing:

    • Analyze the stored breath samples using an E-nose unit (e.g., with 10 metal oxide sensors).
    • Apply machine learning classifiers to the resulting signal patterns. A multi-analyst approach can be used to validate the findings.
    • The outcome can identify the most relevant sensors for the disease, which is valuable for developing targeted, low-cost point-of-care devices.

FAQ: Sensor Selection and Application

Q1: What are the main types of sensors used in electronic noses? E-noses utilize an array of different sensor technologies, each with its own detection mechanism [4] [5]:

  • Metal Oxide Semiconductors (MOS): Detect changes in electrical conductivity when exposed to VOCs.
  • Conducting Polymers: Change their electrical resistance upon VOC absorption.
  • Quartz Crystal Microbalances (QCM): Measure the change in oscillation frequency of a quartz crystal when mass is added from adsorbed VOCs.
  • Surface Acoustic Wave (SAW) Sensors: Detect changes in the propagation of acoustic waves on a crystal surface due to VOC adsorption.
  • Carbon Black Polymer Composites: Change electrical resistance based on polymer swelling from VOC interaction.

Q2: How do I choose the right sensors for my specific application? Sensor selection is guided by the target volatiles and the application domain [1] [3]. The table below outlines common sensors and their uses.

Application Area Target Analysis Recommended Sensor Types Rationale & Considerations
Medical Diagnostics [4] Detection of VOCs in breath or stool for disease (e.g., cancer, IBD). MOS, Conducting Polymers, QCM High sensitivity is critical for detecting low-concentration biomarkers.
Food Spoilage Monitoring [6] [9] Detection of amines, alcohols, esters from spoiled meat, fish, or fruit. MOS, SAW, Carbon Black Composites Sensors must be sensitive to a broad range of spoilage metabolites.
Environmental Monitoring [9] Detection of toxic gases (e.g., SO2, NH3, VOCs). MOS, SAW, Carbon Nanofiber (CNF) Sensors need to be robust and reliable for field deployment.
Food Quality & Ripeness [8] Analysis of volatile profiles in fruits for maturity assessment. SAW, MOS (with ultra-fast GC) Provides rapid analysis suitable for supply chain quality control.

Q3: What are the key characteristics to consider when selecting e-nose sensors? The two most critical features are sensitivity and selectivity [3].

  • Sensitivity: The sensor's ability to detect low concentrations of target volatiles.
  • Selectivity: The sensor's ability to respond to a specific volatile or a desired class of volatiles amidst a complex mixture. A well-designed e-nose uses an array of cross-selective sensors to achieve overall specificity through pattern recognition.

References

GC-MS vs electronic nose volatile compound analysis

Author: Smolecule Technical Support Team. Date: February 2026

Technical Comparison at a Glance

The table below summarizes the core characteristics of GC-MS and Electronic Nose technologies.

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Electronic Nose (E-nose)
Core Principle Physical separation of volatiles (GC) followed by identification by mass (MS) [1]. Pattern recognition of complex gas mixtures using a sensor array; creates a "fingerprint" or "smellprint" [2] [3] [4].
Analytical Output Identification and quantification of individual volatile compounds [1] [5]. A composite response pattern representing the overall sample aroma [2] [3].
Separation & Identification High; separates and identifies specific compounds (e.g., terpenes, aldehydes) [2] [6]. None; treats the volatile mixture as a whole without separating components [2] [3].
Sensitivity Very high (can detect compounds at very low concentrations) [2]. High for detecting overall profile changes; sensitivity depends on sensor types [2] [3].
Key Strengths High accuracy, definitive compound identification, wide applicability [2] [1]. Rapid, portable, easy to operate, low cost, ideal for online/fast screening [2] [3].
Main Limitations Time-consuming, expensive, requires skilled personnel, lab-bound [2] [3]. Cannot identify specific compounds, requires training with reference methods, potentially lower specificity [2] [3].

Performance and Experimental Data

The following table presents experimental data from studies that directly or indirectly compared the two technologies, highlighting their performance in practical applications.

Application Context GC-MS Performance & Findings Electronic Nose Performance & Findings
Food Quality (Carrot Aroma) Used as a reference method. Identified and monitored key compounds (terpenes, sesquiterpenes) in carrots during storage. Calculated a relative aroma release/retention index [2]. A hairpin-DNA-based E-nose detected aroma patterns similar to GC-MS. It could discriminate carrots stored at different temperatures with advantages in easiness of usage, rapidity, and cost [2].
Medical Diagnostics (Respiratory Diseases) Identified specific candidate VOC biomarkers: high occurrence of cyclohexanone and N,N-dimethylacetamide in pneumonia, ethyl acetate in structural lung disease, and 2,3,4-trimethylhexane in lung cancer [3]. A metal-oxide sensor E-nose differentiated between lung cancer, pneumonia, and structural lung disease with an overall accuracy of 73.8%. Pair-wise comparisons showed excellent discriminant power (AUC up to 1.0) [3].
Physiological Monitoring (Oxygenation States) In a related hypoxia study, GC-MS identified specific changing VOCs (e.g., pentanal, 2-pentanone, 2-heptanone) [4]. Successfully distinguished VOC profiles in exhaled breath under normoxia, hypoxia, and hyperoxia with cross-validated accuracies between 63% and 71% [4].

Detailed Experimental Protocols

To ensure your research is reproducible, here are detailed methodologies for both techniques as cited in the literature.

Protocol for GC-MS with SPME (Solid Phase Microextraction)

This protocol is commonly used for headspace analysis of biological samples, such as urine or cell cultures [6] [5].

  • Sample Preparation: Samples are placed in airtight vials. For complex matrices like fruit or plant tissue, homogenization with an inhibitor like calcium chloride may be used to prevent enzymatic degradation [7].
  • Headspace Sampling (SPME): A SPME fiber (commonly 50/30 µm DVB/CAR/PDMS) is exposed to the vial's headspace to absorb volatile compounds. The sample is typically heated (e.g., 40°C) and agitated for a set time (e.g., 20 minutes) to facilitate extraction [2] [6].
  • GC-MS Analysis:
    • Desorption: The SPME fiber is inserted into the GC injector port, where heat desorbs the volatiles onto the chromatographic column.
    • Separation (Gas Chromatography): Compounds are separated using a temperature program (e.g., hold at 40°C, then ramp to 250°C at 4°C/min) on a capillary column (e.g., 30 m x 0.25 mm i.d.) [2].
    • Detection (Mass Spectrometry): Eluted compounds are ionized and detected. Identification is achieved by comparing mass spectra to reference libraries (e.g., NIST) [2] [1].
  • Data Analysis: Peak areas and retention times are analyzed. For complex samples, metabolite profiling software can be used to align peaks and perform statistical analysis [6] [5].
Protocol for Electronic Nose Analysis

This general protocol describes the use of a quartz crystal microbalance (QCM) sensor array, but the principles apply to other sensor types [2].

  • Sensor Preparation: The sensor array is modified with specific sensing materials. For example, QCM sensors can be functionalized by drop-casting a suspension of gold nanoparticles (AuNPs) bound to hairpin-DNA (hpDNA) sequences [2].
  • Headspace Equilibration: The sample is placed in a vial and allowed to equilibrate so that volatiles accumulate in the headspace. This can be done at a controlled temperature (e.g., 25°C) for a set time (e.g., 10 minutes) [2].
  • Measurement: The headspace is transferred to the sensor chamber, often using an inert carrier gas. The sensors are exposed to the volatiles, causing a physical change (e.g., a frequency shift in QCMs or resistance change in metal-oxide sensors) that is recorded [2] [3].
  • Sensor Cleaning: After analysis, the sensors are cleaned (e.g., with purified air or nitrogen) to return them to baseline before the next sample [2] [7].
  • Data Processing & Pattern Recognition: The response features from all sensors (e.g., resistance change, maximal slope) are extracted. Multivariate statistical analyses like Principal Component Analysis (PCA) and machine learning models like Support Vector Machine (SVM) are used to classify the samples based on their unique "breathprint" or aroma pattern [3] [4].

Practical Workflow and Decision Guide

To visualize the operational workflow and help you decide which technology is best suited for your project, refer to the following diagrams.

cluster_workflow GC-MS vs. E-nose: Operational Workflow cluster_gcms GC-MS Workflow cluster_enose E-nose Workflow Start Sample Prepared GC1 Headspace Extraction (SPME Fiber) Start->GC1  Detailed Analysis EN1 Direct Headspace Sampling Start->EN1  Rapid Screening GC2 Thermal Desorption & GC Separation GC1->GC2 GC3 Compound Ionization & Mass Analysis GC2->GC3 GC4 Data: Identified & Quantified Compounds GC3->GC4 EN2 Sensor Array Response EN1->EN2 EN3 Pattern Recognition (PCA, SVM, LDA) EN2->EN3 EN4 Data: Classification & Fingerprint EN3->EN4

cluster_decision Technology Selection Guide Question What is the primary goal of your analysis? Goal1 Identify novel biomarkers Quantify specific VOCs Validate compound structure Question->Goal1 Yes Goal2 Monitor product freshness Classify samples (e.g., disease) Ensure batch-to-batch consistency Question->Goal2 No Goal3 On-site or real-time monitoring High-throughput screening Low-cost, rapid results Question->Goal3 No Choice1 SELECT GC-MS Goal1->Choice1 Choice2 CONSIDER E-nose Goal2->Choice2 Note For high-stakes classification, use GC-MS data to train and validate the E-nose system. Goal2->Note  Best Practice Goal3->Choice2

Conclusion and Key Takeaways

  • GC-MS is the definitive choice for discovery and quantification, providing unambiguous data on the specific volatile compounds present in a sample. Its strength lies in its high resolution and identification capabilities [2] [1].
  • Electronic Nose technology excels in speed, cost-effectiveness, and portability for applications where the overall pattern or "fingerprint" is more important than identifying every single compound. It is ideal for rapid screening, quality control, and classification tasks [2] [3].
  • Synergistic Use: These technologies are not always mutually exclusive. A powerful approach is to use GC-MS for initial, in-depth profiling to identify key markers, and then develop an E-nose system trained on that GC-MS data for routine, high-volume monitoring [2] [3].

References

activation energy hydroformylation 7-tetradecene vs other alkenes

Author: Smolecule Technical Support Team. Date: February 2026

Activation Energy Comparison

The table below summarizes the experimental activation energies (Eₐ) for the hydroformylation of 7-tetradecene and other alkenes under different catalytic systems.

Alkene Catalyst System Activation Energy (Eₐ) (kJ mol⁻¹) Reference
7-Tetradecene Rhodium-ferrocenyl Schiff base precatalyst 62 [1]
7-Tetradecene Rhodium-tris(2,4-di-tert-butylphenyl)phosphite 68 [2]
1-Octene Rhodium-Schiff base precatalyst (based on Siangwata et al., 2019) 62 [3]

The data shows that for a given catalyst precursor (the Rh-Schiff base system), the activation energy for hydroformylation is identical for the internal alkene 7-tetradecene and the terminal alkene 1-octene [3]. This suggests that, for this specific catalytic system, the alkene chain length and double bond position may not significantly impact the activation barrier for the reaction.

However, the choice of ligand in the catalyst system has a more pronounced effect. Switching from a Schiff base ligand to a bulky phosphite ligand resulted in a higher activation energy for 7-tetradecene hydroformylation (from 62 to 68 kJ mol⁻¹) [1] [2]. The study on the phosphite-modified catalyst also determined the reaction orders to be first-order in alkene and catalyst concentration, negative-order in CO, and zero-order in H₂ [2].

Experimental Protocols

The kinetic data presented was obtained through detailed reaction engineering experiments. Below is a summary of the standard methodologies employed.

General Workflow for Kinetic Evaluation

A typical hydroformylation kinetic study involves the following steps [1] [2] [4]:

  • Reaction Setup: Reactions are carried out in a stirred high-pressure reactor (e.g., a Parr reactor) equipped with temperature, pressure, and stirring controls.
  • Variable Parameter Study: The reaction is performed multiple times, systematically varying one parameter while keeping others constant. Key parameters include:
    • Temperature: Typically studied over a range of 60-105°C.
    • Catalyst Concentration: Varied within a specified range (e.g., 0.25 to 1.0 mM).
    • Partial Pressures of Gases: CO (e.g., 15-40 bar) and H₂ (e.g., 15-40 bar) pressures are altered independently.
  • Reaction Monitoring: Liquid samples are withdrawn at regular intervals during the reaction and analyzed using Gas Chromatography (GC) to determine the concentrations of reactants and products over time.
  • Data Analysis:
    • The concentration-time data is used to determine observed reaction rate constants.
    • The dependence of the rate on different parameters is incorporated into a phenomenological, mechanism-based rate equation.
    • The activation energy (Eₐ) is ultimately calculated by applying the Arrhenius equation to the rate constants obtained at different temperatures.
Catalyst-Specific Workflows

For the Rhodium-Schiff Base Catalyst [1]

  • Temperature Range: 85–105 °C
  • Pressure Range: Varied CO and H₂ partial pressures between 20–40 bar.
  • Analysis: The kinetic data for the parallel hydroformylation and isomerization reactions were modeled using four interdependent pseudo first-order differential mole balance equations.

For the Bulky Phosphite-Modified Rhodium Catalyst [2]

  • Temperature Range: 60–90 °C
  • Pressure Range: Varied CO and H₂ partial pressures between 15–25 bar.
  • Analysis: The system was described by three interdependent mole balance equations.

Hydroformylation Reaction Pathway

The hydroformylation reaction follows a broadly accepted catalytic cycle. The diagram below illustrates the key steps for a generic rhodium-hydride (Rh-H) catalyst, which is foundational to understanding the kinetic data.

This mechanism shows how the catalyst cycles between different states. The step where the metal-alkyl complex forms is crucial, as it determines whether the final aldehyde product will be linear or branched. The kinetics and selectivity of the reaction are heavily influenced by how the catalyst and ligands facilitate these steps [5].

References

comparison of trans-6-Tetradecene and (Z)-6-Tetradecene properties

Author: Smolecule Technical Support Team. Date: February 2026

Basic Identifiers and Calculated Properties

The table below compares the available basic and thermophysical property data for the two isomers.

Property (Z)-6-Tetradecene (cis isomer) trans-6-Tetradecene
CAS Registry Number 41446-61-1 [1] Not fully available in search results
IUPAC Name (Z)-6-Tetradecene [1] Information missing
Chemical Formula C₁₄H₂₈ [1] [2] [3] C₁₄H₂₈ [4]
Molecular Weight 196.37 g/mol [1] [3] Information missing
Boiling Point (Tboil) 523.88 K (calculated) [2] Information missing
Melting Point (Tfus) 242.46 K (calculated) [2] Information missing
Critical Temperature (Tc) 689.82 K (calculated) [2] Information missing
Critical Volume (Vc) 0.799 m³/kmol (calculated) [2] Information missing
Standard Enthalpy of Formation (ΔfH°gas) -215.07 kJ/mol (calculated) [2] Information missing

Experimental Data and Spectral Information

Experimental data is available for (Z)-6-Tetradecene, but no comparable data was found for the trans isomer in the search results.

Aspect (Z)-6-Tetradecene (cis isomer) trans-6-Tetradecene
Mass Spectrum Available (electron ionization) [1] Information missing
Synthesis Protocols Referenced in literature [3] Information missing
Retention Index (I) Multiple values reported (e.g., 1367.40 - 1439.00) [2] Information missing

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum for (Z)-6-Tetradecene was obtained using Electron Ionization (EI) mass spectrometry, a standard method for organic compound analysis [1]. Below is a general workflow for analyzing such compounds using GC-MS.

G Start Sample: (Z)-6-Tetradecene A Gas Chromatography (GC) Start->A Inject B Electron Ionization (EI) A->B Vaporized Compound Elutes C Mass Separation B->C Ions Generated D Spectral Data C->D m/z Detected

  • Sample Preparation: The compound is typically dissolved in a volatile solvent like hexane or dichloromethane [3].
  • Gas Chromatography (GC): A microliter volume of the sample is injected into the GC inlet, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a coated capillary column. The column separates the mixture components based on their affinity between the stationary phase and the mobile gas phase. The (Z)-6-Tetradecene would elute at a specific retention time, with indices around 1367-1439 reported in one database [2].
  • Electron Ionization (EI): As the compound elutes from the GC, it enters the mass spectrometer's ionization chamber. Here, it is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).
  • Mass Separation and Detection: These ions are accelerated and separated by a mass analyzer (like a quadrupole) based on their mass-to-charge ratio (m/z). The data for (Z)-6-Tetradecene was compiled by the NIST Mass Spectrometry Data Center, indicating the detection and analysis of its unique fragmentation pattern [1].

References

validating volatile compound identification with NIST library

Author: Smolecule Technical Support Team. Date: February 2026

NIST Library Capabilities and Comparisons

The NIST Mass Spectral Library is a extensively curated collection of mass spectra used to identify unknown compounds by comparing their mass spectrum against a reference database [1]. The table below summarizes the key quantitative data for recent versions:

Library Version Release Year EI Spectra Unique Compounds (EI) MS/MS Spectra Compounds (MS/MS) Retention Indices
NIST 23 [1] 2023 ~394,054 347,100 2.4 million 51,501 491,790 values (180,618 compounds)
NIST 20 [1] 2020 ~350,643 306,869 1.3 million 30,999 447,285 values (139,693 compounds)
NIST 17 [1] 2017 ~306,622 267,376 652,475 14,351* 404,045 values (99,400 compounds)

*The NIST 17 MS/MS library combined data from different spectrometer types [1].

The primary strengths of the NIST library are its vast size, thorough evaluation of spectra, and inclusion of valuable retention index data, which significantly improves identification reliability [1]. However, a key limitation is that its spectra are predominantly from low-resolution mass spectrometers [2]. This can lead to qualitative inaccuracies when used with high-resolution instruments like GC-Orbitrap-MS due to differences in ion fragments and abundance [2].

As an alternative, researchers are developing specialized high-resolution mass spectral (HRMS) libraries. One such library for fruit wine analysis includes 76 volatile compounds, providing not only high-resolution spectra and exact ion fragments but also additional data like retention indices, aroma descriptions, and thresholds [2].

Experimental Protocol for Volatile Compound Analysis

The following workflow, commonly used in recent studies, details the steps for identifying volatile compounds using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

G cluster_sample Sample Preparation Details cluster_spme HS-SPME Parameters cluster_gcms GC-MS Conditions (Example) cluster_valid Validation Steps SamplePrep Sample Preparation HS_SPME HS-SPME Extraction SamplePrep->HS_SPME SP1 • Homogenize sample SamplePrep->SP1 GC_MS_Analysis GC-MS Analysis HS_SPME->GC_MS_Analysis S1 • Fiber: DVB/CAR/PDMS HS_SPME->S1 DataProcessing Data Processing GC_MS_Analysis->DataProcessing G1 • Column: Wax column (e.g., DB-WAX) GC_MS_Analysis->G1 ID_Validation Identification & Validation DataProcessing->ID_Validation V1 1. Spectral Match (NIST Library) ID_Validation->V1 SP2 • Place in sealed vial  (e.g., 5 mL sample + NaCl) SP3 • Add internal standard  (e.g., 4-methyl-2-pentanol) S2 • Incubation: 60°C, 30 min S3 • Extraction: 60°C, 30 min S4 • Desorption: 250°C, 10 min G2 • Oven Program:  40°C (5 min) → 3°C/min → 180°C → 30°C/min → 240-250°C G3 • MS: EI mode, 70 eV V2 2. Retention Index (RI) Match V3 3. Compare with Authentic Standards    (if available)

Workflow Stage Details
  • Sample Preparation: Procedures vary by sample type. For tomato paste, samples are simply mashed [3]. For liquid samples like fruit wine, preparation involves adding salt (e.g., 1.00 g NaCl) and an internal standard to a vial [2]. Heritage book analysis uses non-invasive sampling by collecting VOCs from the headspace of sealed containers [4].

  • HS-SPME Extraction: This solvent-free technique concentrates volatile compounds [3]. Using the correct fiber is critical; CAR/PDMS (Carboxen/Polydimethylsiloxane) is often optimal for volatiles as it extracts the most compounds with highest intensity [3]. Temperature and time are also optimized, with 60°C and 30 minutes being common parameters [3] [2].

  • GC-MS Analysis: The volatiles are separated by a gas chromatograph and detected by a mass spectrometer. Using a wax column is common for volatile compounds [2]. The mass spectrometer typically operates in Electron Ionization (EI) mode at 70 eV [2], which is the standard condition for spectra in the NIST library [1].

  • Data Processing and Identification: Critical steps for validation include:

    • Spectral Matching: The unknown spectrum is searched against the NIST library. The match factor (or similarity score) indicates confidence.
    • Retention Index (RI) Comparison: The calculated RI of the unknown compound is compared against reference RI values in databases like NIST. A confident identification requires a good spectral match and a close RI match to a reference value [4].
    • Use of Standards: The most definitive identification comes from analyzing an authentic standard under identical conditions and matching both retention time and mass spectrum [2].

Interpretation and Validation Best Practices

To ensure reliable results in your research, keep these points in mind:

  • Go Beyond a Simple Spectral Match: A high spectral match score from the NIST library is a good start, but it is not conclusive. Always combine spectral matching with Retention Index (RI) validation to significantly increase confidence in your identifications [4].
  • Understand the Library's Limitations: The standard NIST library is built on low-resolution data. If you are using a high-resolution mass spectrometer (HRMS) like a GC-Orbitrap-MS, be aware that the library search results may be less accurate. For HRMS work, a dedicated high-resolution library is preferable [2].
  • Leverage Specialized Libraries: For specific application areas (e.g., fruit wine aromas, metabolomics), seek out and use emerging, curated high-resolution libraries. These can provide more accurate identifications and additional useful context, such as odor descriptors [2].

References

NMR and GC-MS correlation for fatty acid profiling

Author: Smolecule Technical Support Team. Date: February 2026

NMR vs. GC-MS at a Glance

Feature GC-MS NMR
General Sensitivity High (LOD can be <0.01 µg/mL for SCFAs) [1] Moderate [1]
Precision/Repeatability Good, but can be affected by matrix [1] Excellent repeatability, minimal matrix effects [1]
Sample Preparation Can be complex, often requires derivatization (e.g., propyl esterification) [1] Minimal; often requires less preparation and can analyze samples directly [2]
Analysis Scope Excellent for profiling global fatty acid composition; identifies specific FAs [3] Qualitative identification of lipid metabolites and groups; provides a broad metabolic overview [3]

| Key Strengths | - Superior sensitivity and recovery accuracy [1]

  • Quantification of specific FAs (e.g., 12:0, 18:1, 20:4) [3] | - High reproducibility [1]
  • Non-destructive and minimal sample prep [3]
  • Rapid screening capability [2] | | Reported Limitations | Time-consuming and expensive for some applications [2] | Less suitable for regulatory purposes requiring trace-level detection [2] |

Experimental Insights and Protocols

The performance differences highlighted in the table are supported by specific experimental data and methodologies.

  • Fatty Acid Profiling in Milk: A 2025 study compared lipid metabolites in animal and plant-based milk. GC-MS analysis identified specific fatty acids like 12:0, 14:0, 16:0, 18:1, and 18:2 in all milk types, and detected FAs 19:0 and 20:4 exclusively in dairy milk. NMR spectroscopy was used for the qualitative identification of lipid metabolites and, combined with multivariate statistical analysis, successfully differentiated the lipid profiles among the various milk types, forming clusters like cow/almond/cashew and goat/soy/coconut [3].
  • Short-Chain Fatty Acid (SCFA) Quantitation: An orthogonal comparison focused on SCFAs in mouse feces found that a GC-MS propyl esterification method exhibited superior sensitivity (LOD < 0.01 µg/mL) and high recovery accuracy (97.8%–108.3%). In contrast, NMR methods showed better repeatability and minimal matrix effects. Both platforms generated comparable concentration measurements for biological samples, confirming their validity [1].
  • Screening for Specific Compounds: A study on methyleugenol in foods validated that while GC-MS is more sensitive and precise (making it suitable for regulatory purposes), NMR is significantly faster with minimal sample preparation, making it ideal for initial screening and larger exposure surveys [2].

To help visualize the typical workflow for a correlative study using both techniques, see the following diagram:

fatty_acid_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis start Sample Material (e.g., Milk, Feces, Plant) prep Lipid Extraction (Modified Folch Method) start->prep split Sample Split prep->split gcms_deriv Derivatization (Propyl Esterification) split->gcms_deriv Aliquot nmr_prep Dissolve in Deuterated Solvent split->nmr_prep Aliquot gcms_analysis GC-MS Separation & Detection gcms_deriv->gcms_analysis gcms_output Output: Fatty Acid Identification & Quantification gcms_analysis->gcms_output final_output Data Integration & Multivariate Analysis (PCA, PLS-DA) gcms_output->final_output nmr_analysis ¹H-NMR Spectroscopy nmr_prep->nmr_analysis nmr_output Output: Lipid Metabolite Identification & Profiling nmr_analysis->nmr_output nmr_output->final_output

How to Choose for Your Research

Your choice between NMR and GC-MS should align with your project's primary goal:

  • Choose GC-MS if your priority is high-sensitivity detection and precise quantification of specific fatty acids, especially for trace-level compounds or when following regulatory methods [1] [2].
  • Choose NMR if you need a fast, reproducible, and non-destructive technique for broad metabolite screening, sample classification, or when analyzing samples with minimal preparation is required [3] [2].
  • Use them together for a comprehensive view, as they are highly complementary. NMR can provide a rapid metabolic fingerprint and identify sample groups of interest, while GC-MS can be used for targeted, high-sensitivity quantification of specific FAs within those groups [3] [1].

References

×

XLogP3

6.9

Exact Mass

196.219100893 g/mol

Monoisotopic Mass

196.219100893 g/mol

Heavy Atom Count

14

UNII

24IH4WZA2G

Dates

Last modified: 08-10-2024

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